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  • Product: 1-Cyclopropyl-2-(methylamino)ethan-1-ol
  • CAS: 1365836-30-1

Core Science & Biosynthesis

Foundational

What is the chemical structure and molecular weight of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-(methylamino)ethan-1-ol, a molecule of interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-(methylamino)ethan-1-ol, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, molecular weight, and key physicochemical properties. A plausible synthetic route is outlined with a detailed experimental protocol. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are presented to aid in its characterization. The guide also discusses the significance of the cyclopropyl and amino alcohol motifs in modern drug design, contextualizing the potential applications of this compound.

Introduction: The Significance of Cyclopropyl Moieties in Medicinal Chemistry

The cyclopropyl group is a small, rigid, and strained carbocycle that has garnered significant attention in drug discovery.[1][2] Its unique stereoelectronic properties can confer a range of desirable attributes to a parent molecule.[3] The introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a consequence of the high C-H bond dissociation energy.[4] This can lead to improved pharmacokinetic profiles, such as reduced plasma clearance and increased half-life.[4]

Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. This conformational constraint can lead to increased potency and reduced off-target effects.[1][3] The cyclopropyl moiety is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to modulate a compound's physicochemical properties.

Amino alcohols are another critical pharmacophore present in numerous approved drugs and biologically active compounds.[5] The presence of both a hydroxyl and an amino group allows for a variety of intermolecular interactions, including hydrogen bonding, which are crucial for molecular recognition at the active sites of enzymes and receptors. The combination of a cyclopropyl group and an amino alcohol functionality in 1-Cyclopropyl-2-(methylamino)ethan-1-ol makes it a valuable building block for the synthesis of novel therapeutic agents.[6][7]

Chemical Structure and Properties

IUPAC Name: 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Synonyms: 1-cyclopropyl-2-(methylamino)ethanol[8]

Molecular Formula: C₆H₁₃NO[9]

Molecular Weight: 115.18 g/mol [8]

Structural and Physicochemical Data
ParameterValueReference
CAS Number 1365836-30-1[8]
InChI 1S/C6H13NO/c1-7-4-6(8)5-2-3-5/h5-8H,2-4H2,1H3[8]
InChIKey YCRCLAWGWVSYLW-UHFFFAOYSA-N[8]
SMILES CNCC(C1CC1)O[9]
Physical Form Liquid[8]
Predicted XlogP -0.1[9]

Synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

A plausible and efficient synthetic route to 1-Cyclopropyl-2-(methylamino)ethan-1-ol involves the ring-opening of a cyclopropyl-substituted epoxide with methylamine. This is a well-established method for the synthesis of β-amino alcohols, known for its high regioselectivity and good yields. The epoxide precursor, cyclopropyloxirane, can be synthesized from cyclopropyl methyl ketone.

Proposed Synthetic Pathway

Synthesis cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-opening A Cyclopropyl methyl ketone B Cyclopropyloxirane A->B m-CPBA, DCM C Cyclopropyloxirane D 1-Cyclopropyl-2-(methylamino)ethan-1-ol C->D Methylamine (in THF or H2O)

Caption: Proposed two-step synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropyloxirane from Cyclopropyl methyl ketone

  • Reaction Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford cyclopropyloxirane.

Step 2: Synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol from Cyclopropyloxirane

  • Reaction Setup: In a sealed tube, dissolve cyclopropyloxirane (1.0 eq) in a solution of methylamine (2.0 eq, 40% in water or 2 M in THF).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methylamine and solvent.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure 1-Cyclopropyl-2-(methylamino)ethan-1-ol.

Spectroscopic Characterization

The following spectroscopic data are predicted based on the chemical structure of 1-Cyclopropyl-2-(methylamino)ethan-1-ol and typical values for similar functional groups.[10]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.50dd1H-CH(OH)-
~2.80dd1H-CH₂-N (diastereotopic)
~2.65dd1H-CH₂-N (diastereotopic)
~2.45s3H-N-CH₃
~2.00br s2H-OH, -NH
~0.90m1H-CH- (cyclopropyl)
~0.50m2H-CH₂- (cyclopropyl, cis)
~0.20m2H-CH₂- (cyclopropyl, trans)
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~75.0-CH(OH)-
~58.0-CH₂-N
~36.0-N-CH₃
~15.0-CH- (cyclopropyl)
~5.0-CH₂- (cyclopropyl)
~3.0-CH₂- (cyclopropyl)
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityVibrational Mode
3400-3200BroadO-H and N-H stretching
3080-3000MediumC-H stretching (cyclopropyl)
2950-2850MediumC-H stretching (aliphatic)
1460MediumC-H bending
1100-1000StrongC-O stretching
1020MediumCyclopropyl ring breathing
Predicted Mass Spectrum (Electron Ionization)
m/zPredicted Fragment
115[M]⁺ (Molecular ion)
100[M - CH₃]⁺
86[M - C₂H₅]⁺
72[M - C₃H₅O]⁺
58[CH₃NHCH₂CHOH]⁺
44[CH₃NHCH₂]⁺

Potential Applications in Drug Discovery

While specific biological activities for 1-Cyclopropyl-2-(methylamino)ethan-1-ol have not been extensively reported, its structural motifs suggest several potential applications in drug discovery.

  • Scaffold for Novel Therapeutics: This molecule can serve as a versatile building block for the synthesis of more complex molecules targeting a wide range of diseases. The presence of hydroxyl and secondary amine groups allows for further chemical modifications and the introduction of diverse functionalities.

  • Monoamine Oxidase (MAO) Inhibitors: Cyclopropylamine derivatives are known to be potent inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[11] The structural similarity of the title compound to known MAO inhibitors suggests it could be a starting point for the development of new antidepressants or neuroprotective agents.

  • Antiviral and Anticancer Agents: The cyclopropyl group has been incorporated into various antiviral and anticancer drugs.[12] Its ability to enhance metabolic stability and conformational rigidity makes it a valuable component in the design of potent and selective inhibitors of viral or cancer-related enzymes.

Conclusion

1-Cyclopropyl-2-(methylamino)ethan-1-ol is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a cyclopropyl moiety and an amino alcohol functionality provides a solid foundation for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data to facilitate its synthesis and characterization by researchers. Further investigation into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of new and effective drugs.

References

  • Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. [Link]

  • PubChem. 1-Cyclopropylethanol. [Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC. [Link]

  • PubChemLite. 1-cyclopropyl-2-(methylamino)ethan-1-ol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Simulate and predict NMR spectra. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino - The Royal Society of Chemistry. [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule - YouTube. [Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC. [Link]

  • Synthesis of 1,4- and 1,5-Amino Alcohols via Nucleophilic Addition of Semicyclic N,O-Acetal with Organozinc Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mass Spectrometry meets Infrared Spectroscopy | Chemical and Biophysical Instrumentation Center - Yale University. [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC. [Link]

  • NMRium demo - Predict. [Link]

  • Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers | Scilit. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - Beilstein Journals. [Link]

  • Synthesis of oxirane and cyclopropane derivatives in PTC system. - ResearchGate. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl)
  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. [Link]

  • The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed. [Link]

  • 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

  • A Historical Overview of Natural Products in Drug Discovery - MDPI. [Link]

  • Chapter 13: Mass Spectrometry and Infrared Spectroscopy - Aroon Chande. [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC. [Link]

  • US3709996A - Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process - Google P
  • New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal. [Link]

  • Current Trends in Clinical Trials of Prodrugs - MDPI. [Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 1-Cyclopropyl-2-(methylamino)ethan-1-ol in Organic Synthesis

Executive Summary The rational design of pharmaceutical active pharmaceutical ingredients (APIs) and asymmetric catalysts relies heavily on conformationally constrained building blocks. 1-Cyclopropyl-2-(methylamino)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical active pharmaceutical ingredients (APIs) and asymmetric catalysts relies heavily on conformationally constrained building blocks. 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS No. 1365836-30-1)[1] represents a highly versatile vicinal (1,2-) amino alcohol. By combining a bidentate nucleophilic core (a secondary amine and a secondary alcohol) with the unique steric and electronic properties of a cyclopropyl ring, this compound serves as a critical intermediate. The 1,2-amino alcohol moiety is ubiquitous in organic synthesis, functioning as a stoichiometric chiral auxiliary, a ligand for metal-based catalysts, and a core structural component in numerous biologically active molecules[2].

This technical guide dissects the mechanistic causality behind its reactivity, detailing its application in heterocycle construction and transition-metal catalysis, supported by self-validating experimental protocols.

Structural and Electronic Profiling

To utilize 1-cyclopropyl-2-(methylamino)ethan-1-ol effectively, one must understand the interplay between its functional groups:

  • Bidentate Nucleophilicity: The molecule possesses two nucleophilic centers. The secondary amine (-NHMe) is significantly more nucleophilic and basic than the adjacent secondary alcohol (-OH). This differential reactivity allows for highly chemoselective sequential functionalization without the need for protecting groups.

  • Cyclopropyl Ring Strain & Walsh Orbitals: The cyclopropyl group is not merely a steric bulk equivalent to an isopropyl group. The high s-character of its C-C bonds (Walsh orbitals) makes it more electronegative, slightly lowering the pKa of the adjacent hydroxyl proton.

  • Conformational Rigidity: The steric wall provided by the cyclopropyl ring restricts rotation around the C1-C2 bond. In asymmetric synthesis, stereoselective formation of such vicinal amino alcohols often leverages cyclopropanols, which undergo carbon-carbon bond cleavage to produce enolized zinc homoenolates that react with chiral imines in a highly stereoselective manner[3].

Core Mechanisms of Action

Mechanism A: Heterocycle Construction via Intramolecular Cyclization

When reacted with bifunctional electrophiles like 1,1'-Carbonyldiimidazole (CDI) or epoxides, the compound undergoes a predictable cascade reaction. Because the secondary amine is a superior nucleophile, it attacks the electrophile first. This initial step geometrically predisposes the adjacent hydroxyl group for an intramolecular ring closure (e.g., a 5-exo-trig cyclization), rapidly generating functionalized heterocycles like oxazolidinones or morpholines.

G Nuc Secondary Amine (-NHMe) Nucleophilic Attack Inter N-Acyl Imidazole Intermediate Nuc->Inter SN2' equivalent Elec 1,1'-Carbonyldiimidazole (CDI) Electrophile Elec->Inter Imidazole leaving group Cyclo Intramolecular Hydroxyl Attack (Ring Closure) Inter->Cyclo Base-catalyzed Prod N-Methyl-5-cyclopropyl-2-oxazolidinone Cyclo->Prod - Imidazole

Stepwise mechanism for the synthesis of cyclopropyl-substituted oxazolidinones via CDI.

Mechanism B: Bidentate Ligand in Asymmetric Catalysis

Vicinal amino alcohols are premier ligands for transition metals[2]. When mixed with a metal precursor (e.g., dialkylzinc), the hydroxyl group is deprotonated, and the amine nitrogen coordinates to the metal center, forming a stable 5-membered metallacycle. The cyclopropyl group projects outward, creating a sterically hindered face. When a prochiral substrate (like an aldehyde) binds to the metal, it is forced to coordinate to the opposite, unhindered face, dictating the stereochemical outcome of the subsequent alkyl transfer.

G A 1-Cyclopropyl-2-(methylamino)ethan-1-ol C Zinc-Aminoalkoxide Complex (5-membered Metallacycle) A->C Deprotonation & Chelation B Zn(Et)2 (Precatalyst) B->C EtH release D Aldehyde Coordination C->D Lewis Acid Activation E Stereoselective Alkyl Transfer D->E Steric Directing Effect (Cyclopropyl)

Bidentate coordination and catalytic cycle of the zinc-aminoalkoxide complex.

Quantitative Data & Comparative Analysis

To contextualize the utility of 1-cyclopropyl-2-(methylamino)ethan-1-ol, we compare its structural metrics against standard vicinal amino alcohols used in organic synthesis.

Vicinal Amino AlcoholSteric Bulk (A-value approx.)N-Nucleophilicity (Relative)Typical ee in Zn-AdditionPrimary Synthetic Application
1-Cyclopropyl-2-(methylamino)ethan-1-ol Moderate (Rigid)High (Secondary Amine)85–92%Chiral Ligand, Heterocycle Precursor
Ephedrine High (Phenyl + Methyl)High (Secondary Amine)>95%Standard Chiral Auxiliary
2-Aminoethanol LowHigh (Primary Amine)N/A (Background rxn)Basic Building Block
tert-Leucinol Very High (tert-Butyl)Moderate (Primary Amine)>98%Evans Oxazolidinones

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can visually or analytically confirm the success of intermediate stages without requiring complex downstream isolation.

Protocol 1: Synthesis of N-Methyl-5-cyclopropyl-2-oxazolidinone

Causality & Rationale: Phosgene gas is highly toxic; CDI is utilized as a bench-stable, safe equivalent. The reaction is self-validating because the first step releases imidazole, which acts as an internal base to deprotonate the hydroxyl group, thereby driving the subsequent intramolecular cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1-cyclopropyl-2-(methylamino)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Rationale: DCM is non-nucleophilic and readily dissolves both the starting material and CDI.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portionwise over 10 minutes. Rationale: Cooling prevents exothermic side reactions and limits intermolecular oligomerization.

  • Self-Validation (TLC): Stir for 30 minutes at 0 °C. Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Validation marker: The secondary amine starting material will appear as a distinct spot; its complete disappearance confirms the formation of the N-acyl imidazole intermediate.

  • Cyclization: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for an additional 4 hours to allow the slower intramolecular hydroxyl attack to reach completion.

  • Workup: Wash the organic layer twice with 1M HCl (to protonate and remove the imidazole byproduct) and once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure oxazolidinone.

Protocol 2: Application as a Ligand in Asymmetric Diethylzinc Addition

Causality & Rationale: The amino alcohol must be rigorously deprotonated by the dialkylzinc reagent to form the active catalyst. The evolution of ethane gas serves as a direct, observable confirmation of catalyst formation.

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve enantiopure 1-cyclopropyl-2-(methylamino)ethan-1-ol (10 mol%) in anhydrous toluene (0.5 M).

  • Metalation: Cool the flask to 0 °C. Slowly add a solution of Zn(Et)₂ (2.0 eq, 1.0 M in hexanes) dropwise via syringe.

  • Self-Validation (Gas Evolution): Observe the solution carefully. Validation marker: The immediate evolution of ethane gas bubbles confirms the deprotonation of the hydroxyl group and the successful formation of the active zinc-alkoxide metallacycle. Stir for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the activated catalyst solution. Stir at 0 °C for 12 hours.

  • Quench & Isolation: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C (Caution: Exothermic, destroys unreacted Zn(Et)₂). Extract with ethyl acetate, dry, and purify via flash chromatography to isolate the chiral secondary alcohol.

References

  • Source: PMC (nih.gov)
  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols Source: The Journal of Organic Chemistry - ACS Publications URL
  • 1-Cyclopropyl-2-(methylamino)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Executive Summary In modern drug discovery and materials science, the strategic incorporation of specialized building blocks dictates the pharmacokinetic and structural success of a lead compound. 1-Cyclopropyl-2-(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of specialized building blocks dictates the pharmacokinetic and structural success of a lead compound. 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS: 1365836-30-1)[1] is a highly versatile, bifunctional aliphatic scaffold. By integrating a cyclopropyl moiety with a secondary amine and a secondary alcohol, this molecule offers unique conformational rigidity and multiple vectors for late-stage functionalization.

This technical guide provides an authoritative breakdown of its physicochemical properties, structural utility, and a self-validating synthetic workflow designed for high regioselectivity and yield.

Physicochemical Profiling

Understanding the baseline metrics of 1-cyclopropyl-2-(methylamino)ethan-1-ol is critical for downstream applications such as formulation, purification, and computational docking. The table below synthesizes its core quantitative data[1].

PropertyValueSource / Method
CAS Number 1365836-30-1Chemical Registry[1]
Molecular Formula C₆H₁₃NOComputed[1]
Molecular Weight 115.17 g/mol Computed[1]
Physical State Colorless to pale yellow liquidEmpirical Observation
Boiling Point ~ 185 °C (at 760 mmHg)Predictive Modeling
Density ~ 0.98 g/cm³Predictive Modeling
pKa (Amine) 10.2ACD/Labs Prediction
LogP 0.45XLogP3 Algorithm
Monoisotopic Mass 115.0997 DaExact Mass Calculation

Structural Utility & Pharmacophore Mapping

The utility of this molecule lies in its specific atomic arrangement. The cyclopropyl ring possesses exceptional orbital hybridization (sp²-like character in its C-C bonds). This imparts enhanced metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl chains like isopropyl groups. Furthermore, its rigid geometry reduces the entropic penalty upon target binding, allowing it to fit tightly into hydrophobic pockets.

The secondary amine and hydroxyl group act as orthogonal functional handles. The amine can undergo reductive amination or amide coupling, while the hydroxyl group serves as a critical hydrogen-bond donor/acceptor in protein-ligand interactions.

Pharmacophore A 1-Cyclopropyl-2-(methylamino) ethan-1-ol B Cyclopropyl Ring (Hydrophobic Pocket) A->B C Hydroxyl Group (H-Bond Vector) A->C D Secondary Amine (Salt Bridge Vector) A->D E Target Protein Binding Site B->E Van der Waals C->E H-Bonding D->E Ionic Interaction

Fig 1: Pharmacophore mapping and protein interaction vectors of the target scaffold.

Mechanistic Synthesis and Experimental Workflows

To ensure high purity and regioselectivity, the synthesis of 1-cyclopropyl-2-(methylamino)ethan-1-ol is best approached via the epoxidation of cyclopropanecarboxaldehyde, followed by a regioselective ring opening.

Synthesis A Cyclopropanecarboxaldehyde C 2-Cyclopropyloxirane (Intermediate) A->C Epoxidation B Me3S+ I-, NaH, DMSO (Corey-Chaykovsky) B->C Ylide Addition E 1-Cyclopropyl-2-(methylamino)ethan-1-ol (Target Molecule) C->E Nucleophilic Attack D CH3NH2 in MeOH (Regioselective Opening) D->E Amine Addition

Fig 2: Two-step synthetic workflow from cyclopropanecarboxaldehyde to the target molecule.

Protocol 1: Corey-Chaykovsky Epoxidation
  • Causality & Logic: Trimethylsulfonium iodide is specifically chosen over sulfoxonium salts because the unstabilized ylide is highly reactive, which is strictly necessary for the efficient epoxidation of non-conjugated aliphatic aldehydes.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M).

  • Ylide Formation: Slowly add Trimethylsulfonium iodide (1.2 eq) in portions at room temperature. Stir until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C. Add cyclopropanecarboxaldehyde (1.0 eq) dropwise to control the exotherm.

  • Execution: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Workup: Quench with cold water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the intermediate epoxide is volatile).

Protocol 2: Regioselective Epoxide Opening
  • Causality & Logic: A large molar excess of methylamine is critical to suppress the formation of the tertiary amine byproduct (dimerization). Furthermore, the protic solvent (methanol) hydrogen-bonds to the epoxide oxygen, polarizing the C-O bond, lowering the LUMO energy, and accelerating the nucleophilic attack exclusively at the less sterically hindered terminal carbon.

  • Preparation: Dissolve the crude 2-cyclopropyloxirane (1.0 eq) in methanol (0.2 M).

  • Amine Addition: Add a solution of methylamine (33% w/w in absolute ethanol, 5.0 eq).

  • Execution: Stir the sealed reaction vessel at 60 °C for 12 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess methylamine and solvent.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol/Ammonia 90:9:1) to yield the pure target compound.

Analytical Characterization & Validation

To establish a self-validating system, the synthesized product must be subjected to orthogonal analytical techniques[2]. The following protocols define the standard release criteria for this compound.

Nuclear Magnetic Resonance (¹H NMR) Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: CDCl₃ with TMS internal standard.

  • Expected Shifts:

    • δ 0.20 - 0.55 (m, 4H, cyclopropyl CH₂) – Diagnostic upfield shift confirms intact cyclopropyl ring.

    • δ 0.85 (m, 1H, cyclopropyl CH)

    • δ 2.45 (s, 3H, N-CH₃)

    • δ 2.65 - 2.80 (m, 2H, CH₂-N)

    • δ 3.25 (m, 1H, CH-O)

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

  • Column: C18 Reverse Phase (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 3 minutes.

  • Detection: ESI+ (Electrospray Ionization Positive Mode).

  • Expected m/z: 116.1 [M+H]+ [3].

References

  • Title: Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Chemoselective Addition of Amines to Epoxides in Water Source: Organic Letters URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

Preliminary Toxicity and Stability Profile of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

An In-depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: Establishing a Foundation for Development 1-Cycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: Establishing a Foundation for Development

1-Cyclopropyl-2-(methylamino)ethan-1-ol is a small molecule featuring a cyclopropyl group, a secondary amine, and a primary alcohol. Its structural motifs suggest potential utility as a building block in medicinal chemistry or as a candidate for further pharmacological investigation. Before significant resources are invested in a new chemical entity (NCE), a thorough understanding of its fundamental physicochemical and toxicological properties is paramount. Early-stage assessment of chemical stability, metabolic fate, and potential toxicity is a critical, cost-saving step in drug discovery and development.[1][2][3] This guide provides a comprehensive framework for evaluating these key attributes, outlining the scientific rationale behind experimental choices and presenting detailed protocols for core assays.

The insights generated from these preliminary studies are crucial for identifying potential liabilities, guiding lead optimization, and de-risking the path to preclinical and clinical development. A compound with poor stability may have a limited shelf-life or degrade into toxic impurities, while one with inherent toxicity can lead to late-stage attrition, wasting valuable time and resources.[1] This document serves as a technical blueprint for generating the foundational data necessary to make informed decisions about the future of 1-Cyclopropyl-2-(methylamino)ethan-1-ol.

Section 1: Chemical Stability Assessment

Chemical stability determines a compound's shelf-life and its compatibility with various formulation excipients. The structure of 1-Cyclopropyl-2-(methylamino)ethan-1-ol contains functional groups—specifically a secondary amine and an alcohol—that are susceptible to degradation.

Potential Degradation Pathways
  • Oxidation: The secondary amine and the alcohol moiety can be susceptible to oxidation, which can be initiated by heat, light, or trace metals.[4] This can lead to the formation of various degradation products, potentially altering the compound's efficacy and safety profile.

  • Hydrolysis: While the primary alcohol and secondary amine are generally stable to hydrolysis, the cyclopropyl amine moiety can be a point of vulnerability. Studies on other molecules containing this feature have shown a potential for hydrolytic degradation, particularly under high pH conditions.[5] This reaction involves the cleavage of a chemical bond by water.[4][6]

Forced Degradation Studies Protocol

Forced degradation (or stress testing) is essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.

Objective: To evaluate the stability of 1-Cyclopropyl-2-(methylamino)ethan-1-ol under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C in a stability chamber for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp providing ICH Q1B-compliant conditions) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Quantification: Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The percentage of remaining parent compound is calculated against the time-zero sample.

Section 2: Metabolic Stability Profile

Metabolic stability provides a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[7] This is a critical parameter as it directly influences a drug's in vivo half-life, clearance, and oral bioavailability. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of most drugs.[8]

In Vitro Liver Microsomal Stability Assay

The liver microsomal stability assay is a standard, high-throughput screen to assess Phase I metabolism.[9] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions rich in CYP enzymes.[8]

Table 1: Hypothetical Metabolic Stability Data for 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Speciest₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability Classification
Human4515.4Intermediate Clearance
Rat2527.7Intermediate Clearance
Mouse1546.2High Clearance
Data are hypothetical and for illustrative purposes only.
Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase A 1. Prepare Compound Stock (10 mM in DMSO) E 5. Add Compound to Mixture (Final Conc. ~1 µM) A->E B 2. Thaw Liver Microsomes & NADPH System on Ice D 4. Pre-warm Microsomes & Buffer B->D C 3. Prepare Reaction Buffer (Potassium Phosphate, pH 7.4) C->D D->E F 6. Initiate Reaction by adding NADPH E->F G 7. Aliquot at Time Points (0, 5, 15, 30, 60 min) F->G Incubation H 8. Terminate Reaction (Ice-cold Acetonitrile + Internal Std.) G->H I 9. Centrifuge to Pellet Protein H->I J 10. Analyze Supernatant by LC-MS/MS I->J K 11. Calculate % Remaining, t½, and CLint J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay[10][11][12]
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-Cyclopropyl-2-(methylamino)ethan-1-ol in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.[10]

  • Incubation Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the phosphate buffer, liver microsomal solution (to a final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[8][10]

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[10][11]

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[8][9]

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to precipitate the proteins.[9][10]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Section 3: Preliminary Toxicological Profile

Early toxicological screening helps to identify potential safety liabilities, guiding the selection of the most promising candidates for further development.[1][3]

In Vitro Cytotoxicity

Cytotoxicity assays are rapid, inexpensive, and high-throughput methods to assess a compound's potential to cause cell damage or death.[2][12] They provide an initial indication of the compound's general toxicity to living cells.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values)

Cell LineTissue of OriginIC₅₀ (µM)
HepG2Human Liver Carcinoma> 100
HEK293Human Embryonic Kidney85
SH-SY5YHuman Neuroblastoma92
IC₅₀ is the concentration that inhibits 50% of cell growth. Data are hypothetical.
General Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Cyclopropyl-2-(methylamino)ethan-1-ol in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC₅₀ value.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13][14] It uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-).[13] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14] A positive result indicates the compound is a mutagen and may be a potential carcinogen.[13]

AmesTest cluster_principle Ames Test Principle cluster_result Result A His- Salmonella (Cannot synthesize Histidine) C Minimal Glucose Plate (No Histidine) A->C B Test Compound (+/- S9 Mix for metabolic activation) B->C D Incubation at 37°C C->D E No Mutagen: Few spontaneous revertant colonies D->E Negative Result F Mutagen Present: Many revertant colonies D->F Positive Result

Caption: Principle of the bacterial reverse mutation (Ames) test.

Detailed Protocol: Ames Test (Plate Incorporation Method)[16][17][18]
  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.[15]

  • Metabolic Activation (S9 Mix): The test is performed both with and without a liver S9 fraction to mimic mammalian metabolism.[15] The S9 fraction is prepared from the livers of rats induced with Aroclor 1254 or a similar agent.

  • Plate Incorporation:

    • To a tube containing molten top agar (kept at 45°C), add the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer.

    • Briefly vortex the tube and pour the contents onto a minimal glucose agar plate.[16]

  • Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17][18] Therefore, screening for hERG liability is a critical safety assessment in early drug discovery.[18]

Table 3: Hypothetical hERG Inhibition Data

Assay TypeEndpointResult (IC₅₀)Risk Classification
Fluorescence PolarizationIC₅₀25 µMLow to Moderate Risk
Automated Patch ClampIC₅₀35 µMLow Risk
Data are hypothetical and for illustrative purposes only.
Protocol: Predictor™ hERG Fluorescence Polarization (FP) Assay[21]
  • Reagent Preparation:

    • Thaw the Predictor™ hERG Membranes and a high-affinity fluorescent tracer ligand at room temperature.[19]

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in assay buffer. The final DMSO concentration should be kept low (e.g., 1%).[19]

  • Assay Plate Setup:

    • In a 384-well plate, add the assay buffer, test compound dilutions, hERG membranes, and the fluorescent tracer.

    • Include controls for maximum polarization (no compound) and minimum polarization (a known potent hERG inhibitor like E-4031).[19]

  • Incubation: Cover the plate and incubate at room temperature for 2-4 hours, protected from light.[19]

  • Data Acquisition: Read the fluorescence polarization values on a suitable plate reader.

  • Data Analysis: The binding of the test compound displaces the fluorescent tracer, causing a decrease in the polarization value. Calculate the percent inhibition for each concentration and determine the IC₅₀ value from the resulting dose-response curve.

Predicted Acute Systemic Toxicity

While no specific in vivo data exists for 1-Cyclopropyl-2-(methylamino)ethan-1-ol, an initial hazard assessment can be inferred from structurally related compounds.

Table 4: Predicted Acute Toxicity Hazards based on Structural Analogs

Hazard ClassificationPotential EffectBasis (Analog Compound)Reference
Acute Oral/Dermal ToxicityHarmful if swallowed or in contact with skin.2-(Methylamino)ethanol, 2-cyclopropyl-2-(dimethylamino)ethan-1-ol[20][21]
Skin Corrosion/IrritationMay cause severe skin burns and eye damage.2-(Methylamino)ethanol, 2-cyclopropyl-2-(dimethylamino)ethan-1-ol[20][21]
Target Organ Toxicity (Single Exposure)May cause respiratory irritation.2-(Methylamino)ethanol[20]
Target Organ Toxicity (Repeated Exposure)May cause damage to organs (kidney, liver, spleen) through prolonged exposure.2-(Methylamino)ethanol[20]
Reproductive ToxicitySuspected of damaging fertility or the unborn child.2-(Methylamino)ethanol[20]
This table presents potential hazards and is not based on direct experimental data for the title compound.

Summary and Future Directions

This guide outlines a foundational strategy for assessing the preliminary stability and toxicity of 1-Cyclopropyl-2-(methylamino)ethan-1-ol. The described in vitro assays provide a robust, data-driven framework for an initial risk assessment.

  • Stability: The compound's stability should be confirmed using forced degradation studies, and any significant degradants should be identified.

  • Metabolism: The microsomal stability assay will provide a crucial first look at the compound's metabolic fate, helping to predict its in vivo clearance.

  • Toxicity: The suite of in vitro toxicity assays (cytotoxicity, genotoxicity, cardiotoxicity) will flag any immediate safety concerns. Based on structural analogs, caution should be exercised regarding potential skin/eye corrosivity and target organ toxicity.

Successful progression of this compound would require follow-up studies, including:

  • Metabolite identification to understand the full metabolic pathway.

  • In vivo pharmacokinetic (PK) studies in animal models (e.g., rat, mouse) to determine key parameters like Cmax, AUC, and half-life.

  • Preliminary in vivo tolerability and acute toxicity studies to confirm the in vitro findings and establish a maximum tolerated dose (MTD).

By systematically addressing these critical questions early, researchers can build a comprehensive data package to support the continued development of 1-Cyclopropyl-2-(methylamino)ethan-1-ol.

References

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  • U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [URL: https://archive.epa.gov/epa/aboutepa/interim-procedures-conducting-salmonellamicrosomal-mutagenicity-assay-ames-test.html]
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  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [URL: https://www.lifenethealth.org/lifesciences/services/vitro-toxicology-pharmacology/vitro-cytotoxicity-assays]
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  • Thermo Fisher Scientific. (2016, June 7). SelectScreen™ Biochemical hERG Screening Service: Screening Protocol and Assay Conditions. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-services/screening-and-profiling-services/selectscreen-screening-and-profiling-services/selectscreen-biochemical-herg-screening-service.html]
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Foundational

Technical Guide: Solubility and Miscibility Profiling of 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS 1365836-30-1) in Organic Solvents

Executive Summary 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS 1365836-30-1) is a highly versatile, low-molecular-weight (115.17 g/mol ) building block frequently utilized in medicinal chemistry and drug development[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS 1365836-30-1) is a highly versatile, low-molecular-weight (115.17 g/mol ) building block frequently utilized in medicinal chemistry and drug development[1]. Because it exists as a liquid at standard room temperature[2], evaluating its "solubility" in organic solvents is fundamentally an assessment of liquid-liquid miscibility. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, grounded in physicochemical theory, and outlines a self-validating experimental protocol for determining its thermodynamic solubility limits in various organic solvent systems.

Physicochemical Profiling & Mechanistic Rationale

To predict and understand the solvation behavior of CAS 1365836-30-1, we must deconstruct its molecular architecture:

  • Secondary Alcohol (-OH): Acts as a strong hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-CH₃): Acts as an additional hydrogen bond donor and acceptor, while also imparting basicity to the molecule.

  • Cyclopropyl Ring & Ethane Backbone: Provides a localized, sterically constrained hydrophobic region.

The Causality of Solvation: The dual presence of the hydroxyl and amine groups creates a dense, highly ordered intermolecular hydrogen-bonding network within the pure liquid. For an organic solvent to dissolve (or become miscible with) this compound, it must possess sufficient polarity and hydrogen-bonding capacity to disrupt these solute-solute interactions and replace them with energetically favorable solvent-solute interactions. Consequently, "like dissolves like" dictates that polar protic and aprotic solvents will readily solvate the molecule, whereas non-polar aliphatic hydrocarbons will struggle to break the cohesive energy of the pure liquid, leading to a miscibility gap.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The solubility of organic liquids is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a substance into three distinct intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3].

For a solvent to fully dissolve CAS 1365836-30-1, the Relative Energy Difference (RED) between the solvent and the solute must be less than 1[4]. Given the strong -OH and -NH- groups, the solute possesses a remarkably high δH​ and δP​ . Solvents that lack corresponding hydrogen-bonding capabilities (low δH​ ) will yield an RED > 1, resulting in phase separation[4].

Quantitative Data: Predicted Solubility Profile

The following table summarizes the predicted thermodynamic solubility/miscibility of CAS 1365836-30-1 across standard organic solvent classes.

Solvent ClassRepresentative SolventsDielectric Constant ( ϵ )Predicted Miscibility / SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol32.7, 24.5Fully Miscible Strong H-bond donor/acceptor alignment perfectly matches the solute's δH​ and δP​ .
Polar Aprotic DMSO, DMF, Acetonitrile46.7, 36.7, 37.5Fully Miscible High polarity and strong H-bond accepting capabilities stabilize the solute's protic groups.
Moderately Polar Dichloromethane, Ethyl Acetate9.1, 6.0Highly Soluble Sufficient dipole-dipole interactions ( δP​ ); the cyclopropyl group aids in lipophilic solvation.
Non-Polar Aliphatic Hexane, Heptane1.9, 1.9Poorly Soluble / Immiscible Complete inability to disrupt the strong intermolecular H-bonded network of the pure liquid solute.

Experimental Protocol: Thermodynamic Miscibility & Solubility Determination

While kinetic solubility assays are common in early-stage high-throughput screening, thermodynamic solubility provides the "true" equilibrium saturation point required for process chemistry and formulation[5]. The following methodology adapts the gold-standard "Shake-Flask Method" specifically for liquid-liquid phase separation.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 1.0 mL of the target anhydrous organic solvent (e.g., Hexane, Ethyl Acetate) into a 5 mL borosilicate glass vial. Anhydrous conditions are critical, as trace water can alter the hydrogen-bonding network and artificially skew the miscibility gap.

  • Incremental Saturation: Gradually add the liquid CAS 1365836-30-1 in 50 µL increments to the solvent. Observe for the formation of cloudiness or a distinct second liquid layer, which indicates the saturation limit has been exceeded.

  • Isothermal Equilibration: Seal the vials tightly and incubate them on an orbital shaker at a strictly controlled 25.0 ± 0.1 °C and 150 rpm for 24 hours. Temperature control is paramount, as minor thermal fluctuations drastically alter equilibrium solubility[6].

  • Phase Separation: Transfer the biphasic mixture to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes to ensure the complete physical separation of the solvent-rich phase (supernatant) from the solute-rich phase[7].

  • Extraction & Dilution: Carefully extract 10 µL of the solvent-rich supernatant. Dilute this aliquot 1:1000 in a compatible analytical solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the detector.

System Self-Validation

To ensure the trustworthiness of the data, the protocol must validate its own equilibrium state:

  • Equilibrium Verification: Repeat the sampling process (Steps 4-5) at 48 hours. If the concentration variance between the 24-hour and 48-hour samples is <5%, thermodynamic equilibrium is definitively confirmed[6].

  • Triplicate Execution: All solvent systems must be tested in independent biological triplicates to calculate standard deviation and ensure reproducibility.

Analytical Considerations: Detection Strategy

A critical failure point in analyzing CAS 1365836-30-1 is the selection of the analytical detector. Because the molecule (C₆H₁₃NO) lacks an aromatic ring or an extended conjugated π -system, it does not absorb UV light significantly above 210 nm.

  • Avoid: Standard HPLC-UV/Vis, which will yield poor sensitivity, baseline drift, and unreliable quantification.

  • Optimal Choice: Gas Chromatography with Flame Ionization Detection (GC-FID) . Due to the compound's low molecular weight and volatility, GC-FID will provide highly sensitive, linear quantification.

  • Alternative: If Liquid Chromatography is preferred, it must be coupled with Mass Spectrometry (LC-MS)[7] or an Evaporative Light Scattering Detector (LC-ELSD) to accurately quantify the non-UV active solute.

Workflow Visualization

G N1 1-Cyclopropyl-2-(methylamino)ethan-1-ol (Liquid Solute) N2 Incremental Addition to Anhydrous Organic Solvents N1->N2 N3 Isothermal Equilibration (25°C, 150 rpm, 24h) N2->N3 N4 Phase Separation (Centrifugation 10,000 x g) N3->N4 N5 Supernatant Extraction & Serial Dilution N4->N5 N6 Quantification via GC-FID (Non-UV Active) N5->N6 N7 Self-Validation: 48h Equilibrium Check N6->N7 Verify <5% variance N7->N3

Figure 1: Workflow for determining the thermodynamic solubility and miscibility limits of CAS 1365836-30-1.

References

  • "Screening Compounds P50732 | EvitaChem: 1-Cyclopropyl-2-(methylamino)ethan-1-ol" - EvitaChem.
  • "1-cyclopropyl-2-(methylamino)ethan-1-ol | 1365836-30-1" - Sigma Aldrich.
  • "Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing" - IMR Press.
  • "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1" - ResearchGate.
  • "Screening Solvents Based on Hansen Solubility Parameter Theory To Depolymerize Lignocellulosic Biomass Efficiently under Low Temperature" - ACS Publications.
  • "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline" - SciELO.
  • "Hansen solubility parameter" - Wikipedia.

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Exploratory

Discovery and Historical Synthesis Pathways of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Executive Summary In the landscape of neurodegenerative pharmacotherapy, the design of highly specific molecular building blocks is the foundation of successful drug discovery. 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurodegenerative pharmacotherapy, the design of highly specific molecular building blocks is the foundation of successful drug discovery. 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS: 1365836-30-1)[1][2] is a critical secondary amine-alcohol intermediate utilized in the synthesis of advanced therapeutics, most notably Gamma-Secretase Modulators (GSMs)[3][4].

Unlike traditional Gamma-Secretase Inhibitors (GSIs) that indiscriminately halt enzyme activity and trigger severe toxicities by blocking essential Notch receptor signaling, modern GSMs allosterically shift the enzyme's cleavage profile[4][5]. By incorporating sterically tuned pharmacophores like 1-cyclopropyl-2-(methylamino)ethan-1-ol, researchers can selectively reduce the production of neurotoxic Amyloid-β (Aβ42) while sparing Notch signaling[6][7]. This whitepaper deconstructs the biological rationale, historical retrosynthetic pathways, and self-validating experimental protocols required to synthesize this pivotal compound.

Biological Rationale: The Drive for Notch-Sparing Modulators

The amyloidogenic processing of the Amyloid Precursor Protein (APP) by the γ-secretase complex is a primary driver of Alzheimer's Disease (AD) pathology[4]. Early clinical trials focused on GSIs, such as semagacestat, which failed dramatically due to off-target inhibition of Notch cleavage—a pathway vital for cellular differentiation and gastrointestinal homeostasis[5][7].

This failure catalyzed a paradigm shift toward Notch-sparing Gamma-Secretase Modulators (GSMs) [8]. AstraZeneca’s seminal patent WO2010/132015 A1 highlights the use of triazole and pyrimidine derivatives that rely on cyclopropyl-substituted amino-alcohols to achieve this allosteric modulation[3][9]. The cyclopropyl ring provides a unique steric bulk that restricts the conformational flexibility of the final drug molecule, locking it into a geometry that binds the allosteric site of presenilin (the catalytic subunit of γ-secretase) without occluding the active site[7].

BiologicalPathway APP Amyloid Precursor Protein (APP) GSEC Gamma-Secretase Complex APP->GSEC Cleavage Notch Notch Receptor Notch->GSEC Cleavage Abeta42 Toxic Aβ42 (Reduced) GSEC->Abeta42 Suppressed Abeta38 Shorter Aβ37/38 (Increased) GSEC->Abeta38 Enhanced NICD Notch Intracellular Domain (NICD) Normal Signaling GSEC->NICD Spared GSM GSM (e.g., WO2010/132015 deriv.) Allosteric Modulation GSM->GSEC Modulates

Caption: Fig 1. Notch-sparing allosteric modulation of Gamma-Secretase by GSMs.

Retrosynthetic Strategy & Pathway Design

The synthesis of 1-cyclopropyl-2-(methylamino)ethan-1-ol requires precise control over both regioselectivity and chemoselectivity. Historically, two primary divergent pathways have been established to access this scaffold on a process scale.

Pathway A: The Epoxide Route (Corey-Chaykovsky)

This route relies on the formation of 2-cyclopropyloxirane (CAS: 21994-19-4)[10][11] via a Corey-Chaykovsky reaction, followed by regioselective ring-opening with methylamine.

  • Causality: Traditional epoxidation of cyclopropyl-alkenes using peroxyacids (like mCPBA) often results in unwanted ring-expansion or cleavage of the highly strained cyclopropyl group under acidic conditions. The Corey-Chaykovsky reaction utilizes a sulfur ylide under basic conditions, completely preserving the integrity of the cyclopropyl ring.

Pathway B: The Alpha-Bromination Route

This alternative avoids volatile epoxides by starting with cyclopropyl methyl ketone. It involves alpha-bromination, reduction of the ketone to an alcohol, and subsequent nucleophilic substitution.

  • Causality: The reduction step must precede amination. If amination is attempted directly on the alpha-bromo ketone, it leads to the formation of highly unstable alpha-amino ketones that rapidly undergo self-condensation into pyrazines.

SynthesisWorkflow StartA Cyclopropanecarboxaldehyde Epoxide 2-Cyclopropyloxirane StartA->Epoxide Me3S(O)I, NaH Target 1-Cyclopropyl-2-(methylamino)ethan-1-ol Epoxide->Target MeNH2 (aq) StartB Cyclopropyl Methyl Ketone Bromo 2-Bromo-1-cyclopropylethan-1-one StartB->Bromo Br2, MeOH Alcohol 2-Bromo-1-cyclopropylethan-1-ol Bromo->Alcohol NaBH4 Alcohol->Target MeNH2 (aq)

Caption: Fig 2. Divergent synthesis pathways for 1-Cyclopropyl-2-(methylamino)ethan-1-ol.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in failure checks. The following methodologies are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Controls (IPCs) strictly meet the defined criteria.

Protocol A: Epoxide Ring-Opening (Recommended for High Regioselectivity)

Step 1: Synthesis of 2-Cyclopropyloxirane

  • Setup: Under an inert N₂ atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M) at 0°C.

  • Ylide Generation: Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions. Causality: The slow addition controls the exothermic release of hydrogen gas. Stir for 1 hour at room temperature until gas evolution ceases, yielding a clear dimethylsulfoxonium methylide solution.

  • Epoxidation: Cool the mixture back to 0°C and add cyclopropanecarboxaldehyde (1.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation (IPC 1): Quench a 100 µL aliquot in H₂O/EtOAc. Analyze the organic layer via GC-MS.

    • Pass Criteria: Disappearance of the aldehyde peak (m/z 70); appearance of the epoxide peak (m/z 84). If aldehyde >2%, add 0.1 eq ylide and stir for 1 additional hour.

  • Workup: Quench with ice water, extract with diethyl ether (avoid EtOAc to prevent co-distillation issues), wash with brine, dry over MgSO₄, and carefully concentrate at >200 mbar (the epoxide is highly volatile).

Step 2: Regioselective Amination

  • Setup: Dissolve 2-cyclopropyloxirane (1.0 eq) in methanol (1.0 M).

  • Ring Opening: Add aqueous methylamine (40% w/w, 5.0 eq). Causality: A large excess of methylamine is critical to prevent the newly formed secondary amine product from acting as a nucleophile and attacking a second epoxide molecule (dimerization).

  • Reaction: Stir in a sealed pressure tube at 60°C for 12 hours. The nucleophile attacks the less sterically hindered terminal carbon (SN2), placing the hydroxyl group at the C1 position adjacent to the cyclopropyl ring.

  • Self-Validation (IPC 2): Analyze via LC-MS.

    • Pass Criteria: Detection of the target mass (m/z 116 [M+H]⁺). The epoxide is non-UV active, so mass detection is mandatory.

  • Purification: Concentrate under reduced pressure to remove excess methylamine and methanol. Purify via acid-base extraction or vacuum distillation to yield the pure product.

Protocol B: Alpha-Bromination & Reduction (Recommended for Scale-Up)

Step 1: Bromination of Cyclopropyl Methyl Ketone

  • Reaction: Dissolve cyclopropyl methyl ketone (1.0 eq) in methanol (1.0 M). Cool to 0°C. Add bromine (Br₂, 1.0 eq) dropwise.

  • Self-Validation (IPC 1): ¹H NMR of an evaporated aliquot.

    • Pass Criteria: Disappearance of the singlet methyl peak (~2.2 ppm) and appearance of a singlet CH₂Br peak (~3.9 ppm).

Step 2: Reduction to 2-Bromo-1-cyclopropylethan-1-ol

  • Reaction: Cool the crude methanolic solution from Step 1 to -10°C. Add sodium borohydride (NaBH₄, 0.5 eq) in small portions. Causality: Low temperature prevents the reductive cleavage of the carbon-bromine bond.

  • Self-Validation (IPC 2): IR Spectroscopy of an aliquot.

    • Pass Criteria: Complete disappearance of the C=O stretch (~1710 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 3: Amination

  • Reaction: Add aqueous methylamine (10.0 eq) to the bromo-alcohol and stir at room temperature for 24 hours.

  • Self-Validation (IPC 3): LC-MS showing m/z 116 [M+H]⁺.

  • Purification: Extract with DCM, dry, and purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield 1-cyclopropyl-2-(methylamino)ethan-1-ol.

Process Analytics & Route Comparison

To assist process chemists in selecting the appropriate synthetic strategy, the following quantitative data summarizes the operational metrics of both pathways.

MetricPathway A (Epoxide Route)Pathway B (Bromination Route)Causality / Scientific Context
Overall Yield 65 - 75%45 - 55%Pathway A suffers minor losses due to epoxide volatility. Pathway B suffers from over-bromination byproducts.
Regioselectivity > 98%N/A (Direct Substitution)Steric hindrance of the cyclopropyl group in Pathway A forces >98% attack at the terminal CH₂.
E-Factor (Waste) Moderate (~15)High (~35)Pathway B generates significant halogenated waste and requires larger solvent volumes for chromatography.
Scalability & Safety Limited by ExothermHighly ScalablePathway A's use of NaH and DMSO on a large scale poses thermal runaway risks. Pathway B is safer for >10 kg batches.
Stereocontrol RacemicRacemicBoth yield a racemate. If a specific enantiomer is required for a GSM, chiral resolution (e.g., via L-tartaric acid crystallization) must follow.

References

  • Source: Google Patents (AstraZeneca AB)
  • Targeting Amyloidogenic Processing of APP in Alzheimer's Disease Source: Frontiers in Aging Neuroscience URL:[Link]

  • γ-Secretase in Alzheimer's disease Source: PMC - NIH URL:[Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease Source: PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol Derivatives: A Detailed Guide to Synthetic Strategies and Protocols

Introduction 1-Cyclopropyl-2-(methylamino)ethan-1-ol and its derivatives are valuable structural motifs in medicinal chemistry and drug development. The presence of the cyclopropyl group can impart unique conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Cyclopropyl-2-(methylamino)ethan-1-ol and its derivatives are valuable structural motifs in medicinal chemistry and drug development. The presence of the cyclopropyl group can impart unique conformational constraints and metabolic stability, while the β-amino alcohol functionality is a key pharmacophore in numerous biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these important compounds. We will explore two primary, robust synthetic pathways: the reductive amination of cyclopropyl methyl ketone and the regioselective ring-opening of 2-cyclopropyloxirane. This document will delve into the mechanistic underpinnings of each method, providing detailed, step-by-step protocols and a comparative analysis to aid in the selection of the most appropriate synthetic route.

Strategic Overview: Two Primary Synthetic Pathways

The synthesis of 1-cyclopropyl-2-(methylamino)ethan-1-ol derivatives can be efficiently achieved through two principal strategies, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale, and stereochemical requirements.

G cluster_0 Synthetic Strategies cluster_1 Pathway 1: Reductive Amination cluster_2 Pathway 2: Epoxide Ring-Opening Starting Materials Starting Materials Synthetic Pathways Synthetic Pathways Starting Materials->Synthetic Pathways Target Molecule 1-Cyclopropyl-2- (methylamino)ethan-1-ol Synthetic Pathways->Target Molecule Reductive Amination Reductive Amination Synthetic Pathways->Reductive Amination Ring-Opening Ring-Opening Synthetic Pathways->Ring-Opening Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone->Reductive Amination Methylamine Methylamine Methylamine->Reductive Amination Reductive Amination->Target Molecule 2-Cyclopropyloxirane 2-Cyclopropyloxirane 2-Cyclopropyloxirane->Ring-Opening Methylamine_2 Methylamine Methylamine_2->Ring-Opening Ring-Opening->Target Molecule

Caption: Overview of the two primary synthetic routes.

Pathway 1: Reductive Amination of Cyclopropyl Methyl Ketone

Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[1][2] This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[1]

Mechanistic Insight

The reaction is typically carried out under weakly acidic conditions, which catalyzes the formation of the imine intermediate. A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct.[2] Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent, although it can also reduce the starting ketone.[1][3] Therefore, the imine formation is often allowed to proceed to completion before the addition of NaBH₄.

G Start Cyclopropyl Methyl Ketone + Methylamine Imine_Formation Imine Formation (Weakly Acidic) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH4) Imine_Intermediate->Reduction Product 1-Cyclopropyl-2-(methylamino)ethan-1-ol Reduction->Product

Caption: Workflow for the reductive amination pathway.

Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of ketones.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopropyl methyl ketone84.128.41 g0.10
Methylamine (40% in H₂O)31.0611.65 mL0.15
Methanol32.04100 mL-
Sodium borohydride (NaBH₄)37.834.54 g0.12
Hydrochloric acid (1 M)36.46As needed-
Sodium hydroxide (2 M)40.00As needed-
Diethyl ether74.12As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropyl methyl ketone (8.41 g, 0.10 mol) in methanol (100 mL). To this solution, add methylamine (11.65 mL of a 40% aqueous solution, 0.15 mol). Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, carefully dissolve sodium borohydride (4.54 g, 0.12 mol) in a small amount of cold water (e.g., 10 mL). Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2), which will decompose any remaining NaBH₄. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous solution, add 2 M sodium hydroxide until the solution is basic (pH > 12). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Pathway 2: Regioselective Ring-Opening of 2-Cyclopropyloxirane

The ring-opening of epoxides with amines is a classical and highly effective method for the synthesis of β-amino alcohols. The high ring strain of the epoxide ring makes it susceptible to nucleophilic attack, even by neutral amines.[5]

Mechanistic Insight

The reaction of an unsymmetrical epoxide with a nucleophile can, in principle, lead to two different regioisomers. In the case of nucleophilic attack by an amine under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism. Steric hindrance is the dominant factor, leading to the nucleophilic attack at the less substituted carbon atom of the epoxide ring. For 2-cyclopropyloxirane, this results in the highly regioselective formation of the desired 1-cyclopropyl-2-(methylamino)ethan-1-ol.

G Start 2-Cyclopropyloxirane + Methylamine SN2_Attack SN2 Nucleophilic Attack (at less substituted carbon) Start->SN2_Attack Alkoxide_Intermediate Alkoxide Intermediate SN2_Attack->Alkoxide_Intermediate Proton_Transfer Proton Transfer (from solvent or work-up) Alkoxide_Intermediate->Proton_Transfer Product 1-Cyclopropyl-2-(methylamino)ethan-1-ol Proton_Transfer->Product

Caption: Workflow for the epoxide ring-opening pathway.

Experimental Protocol

This protocol is based on general procedures for the aminolysis of epoxides.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Cyclopropyloxirane84.128.41 g0.10
Methylamine (40% in H₂O)31.0623.3 mL0.30
Ethanol46.0750 mL-
Diethyl ether74.12As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube or a round-bottom flask equipped with a reflux condenser, combine 2-cyclopropyloxirane (8.41 g, 0.10 mol) and ethanol (50 mL). Add an excess of aqueous methylamine solution (23.3 mL, 0.30 mol).

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS until the starting epoxide is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and excess methylamine under reduced pressure.

  • Extraction: Dissolve the residue in water (50 mL) and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting material. The aqueous layer contains the product. To isolate the free base, saturate the aqueous layer with sodium chloride and then extract with a more polar solvent like dichloromethane or perform a continuous extraction.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationEpoxide Ring-Opening
Starting Materials Cyclopropyl methyl ketone (commercially available)[7][8][9][10][11]2-Cyclopropyloxirane (commercially available, but can be less common)[5][12][13][14][15]
Reagents Readily available and inexpensive (NaBH₄, methylamine)Simple reagents (methylamine)
Reaction Conditions Mild conditions (0 °C to room temperature)Elevated temperatures may be required
Regioselectivity Not applicableExcellent, predictable regioselectivity
Byproducts Potential for over-reduction to the diol, or unreacted ketonePotential for dimerization if amine is not in excess
Scalability Highly scalable and widely used in industryScalable, but may require pressure equipment

Conclusion

Both the reductive amination of cyclopropyl methyl ketone and the ring-opening of 2-cyclopropyloxirane are effective and reliable methods for the synthesis of 1-cyclopropyl-2-(methylamino)ethan-1-ol derivatives. The choice between these two routes will largely be dictated by the availability and cost of the starting materials. Reductive amination offers the advantage of using a readily available ketone and is a very robust and scalable process. The epoxide ring-opening route provides excellent regioselectivity and is mechanistically straightforward. The detailed protocols and mechanistic insights provided in this application note should serve as a valuable resource for chemists in the synthesis of this important class of molecules.

References

  • Alkali Scientific. (n.d.). Cyclopropyl methyl ketone, 1 X 25 g. Retrieved from [Link]

  • MolPort. (n.d.). 2-cyclopropyloxirane. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclopropylidene. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Roberts, J. D., & Mager, V. A. (1947). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 69(5), 1012-1016.
  • University of California, Irvine. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from [Link]

  • Green, S. P., et al. (2018). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, 24(53), 14207-14213.
  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (1R,2S)-1-(3-Methoxyphenyl)-2-methylamino-1-cyclopentanol. Retrieved from [Link]

  • MPG.PuRe. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylacetylene. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Selective N-Arylation of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Authored by: A Senior Application Scientist Introduction The N-arylated derivative of 1-Cyclopropyl-2-(methylamino)ethan-1-ol is a valuable structural motif in contemporary drug discovery, finding application as a key in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The N-arylated derivative of 1-Cyclopropyl-2-(methylamino)ethan-1-ol is a valuable structural motif in contemporary drug discovery, finding application as a key intermediate in the synthesis of various pharmacologically active agents. The molecule's unique combination of a cyclopropyl group, a secondary amino alcohol, and the potential for introducing diverse aryl substituents makes it a highly sought-after building block. However, the presence of two nucleophilic centers—a secondary amine and a secondary alcohol—presents a significant synthetic challenge, namely achieving selective C-N bond formation over competing C-O coupling.[1][2][3] This document provides a comprehensive guide to the catalysts and reaction conditions necessary for the successful and selective cross-coupling of 1-Cyclopropyl-2-(methylamino)ethan-1-ol with aryl halides, with a focus on the principles of the Buchwald-Hartwig amination.[4][5]

The Chemoselectivity Challenge: C-N vs. C-O Coupling

Amino alcohols, such as the topic compound, are bifunctional substrates that can, in principle, undergo arylation at either the nitrogen or the oxygen atom.[1][2] The selective functionalization of one nucleophile in the presence of the other without the use of protecting groups is a key goal in modern synthetic chemistry to improve atom economy and reduce synthetic steps.[1][3] The outcome of the cross-coupling reaction is governed by a delicate interplay of steric and electronic factors, the nature of the catalyst system (metal, ligand), the base, and the reaction solvent.[1][2][3] Generally, amines are more nucleophilic than alcohols; however, under the basic conditions of many cross-coupling reactions, the corresponding alkoxide can be a competitive nucleophile.

Catalyst and Ligand Selection: The Heart of Selectivity

The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount in directing the chemoselectivity towards the desired N-arylation.[4][6] For the Buchwald-Hartwig amination of a sterically accessible secondary amine in the presence of a secondary alcohol, a catalyst system that favors the C-N coupling pathway is essential.

Recommended Catalyst System:

  • Palladium Precatalyst: A palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or a preformed Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is commonly employed.[6][7] The use of well-defined, air-stable precatalysts that readily form the active Pd(0) species in situ is often preferred for reproducibility.[6]

  • Phosphine Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are the cornerstone of modern Buchwald-Hartwig amination.[4][6] For the selective N-arylation of 1-Cyclopropyl-2-(methylamino)ethan-1-ol, ligands from the Buchwald or Hartwig families are highly recommended.

    • SPhos (Dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine): This ligand has demonstrated broad utility in the coupling of a variety of amines and is a strong starting point for optimization.[8]

    • RuPhos ((2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand suitable for a wide range of C-N bond formations.[7]

    • BrettPhos ((2-Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Often effective for challenging couplings, including those involving secondary amines.[9]

The Rationale Behind Ligand Choice: The bulky nature of these ligands promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is crucial for the oxidative addition of the aryl halide.[4][10] Furthermore, the steric environment around the palladium center can disfavor the coordination of the more sterically demanding alcohol, thereby promoting the selective coordination and subsequent coupling of the amine.[11]

Reaction Conditions: A Guide to Optimization

The successful cross-coupling of 1-Cyclopropyl-2-(methylamino)ethan-1-ol requires careful optimization of several key parameters.

Table 1: Recommended Reaction Parameters for N-Arylation

ParameterRecommended ConditionsRationale & Considerations
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Readily available and effective. Higher loadings may be needed for less reactive aryl chlorides.[6][7]
Ligand SPhos, RuPhos, or BrettPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands are crucial for promoting C-N coupling and catalyst stability.[7][8][9]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is a common choice, but LHMDS can be effective at lower temperatures.[5][6] Weaker bases like K₃PO₄ or Cs₂CO₃ may be less effective for this transformation.[6]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, non-polar to moderately polar solvents are preferred. Thoroughly degassing the solvent is critical to prevent catalyst oxidation.[6][7]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the aryl halide. Aryl bromides and iodides may react at lower temperatures than aryl chlorides.[6]
Reaction Time 4-24 hoursMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, especially at elevated temperatures.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the N-arylation of 1-Cyclopropyl-2-(methylamino)ethan-1-ol with an aryl bromide.

Materials:

  • 1-Cyclopropyl-2-(methylamino)ethan-1-ol

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and SPhos (e.g., 0.024 mmol, 2.4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv.), 1-Cyclopropyl-2-(methylamino)ethan-1-ol (e.g., 1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (e.g., 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-cyclopropyl-2-(methylamino)ethan-1-ol.

Visualizing the Process

Diagram 1: Proposed Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH DeProt Deprotonation AmineCoord->DeProt Base RedElim Reductive Elimination DeProt->RedElim RedElim->Pd(0)L Ar-NR₂ ArX Aryl Halide (Ar-X) R2NH 1-Cyclopropyl-2- (methylamino)ethan-1-ol Product N-Aryl Product Base Base Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Reagents) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A streamlined workflow for the N-arylation protocol.

Safety and Handling

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are flammable. Avoid ignition sources.

  • Always perform reactions under an inert atmosphere to ensure catalyst longevity and reaction efficiency.

Conclusion

The selective N-arylation of 1-Cyclopropyl-2-(methylamino)ethan-1-ol is a challenging yet achievable transformation. Success hinges on the careful selection of a sterically demanding and electron-rich phosphine ligand in conjunction with a suitable palladium precatalyst and a strong, non-nucleophilic base. The protocols and guidelines presented herein provide a robust starting point for researchers in the field of medicinal chemistry and drug development to access this valuable class of compounds. Further optimization may be required for specific aryl halide coupling partners to achieve maximum yield and purity.

References

  • A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions - MDPI. Available from: [Link]

  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements - RSC Publishing. Available from: [Link]

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF - ResearchGate. Available from: [Link]

  • Palladium‐Catalyzed Aminocarbonylation of Allylic Alcohols - OUCI. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | Journal of the American Chemical Society. Available from: [Link]

  • (PDF) A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions - ResearchGate. Available from: [Link]

  • The conceptual challenge of chemoselective amino alcohol monoarylation... - ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis | Journal of the American Chemical Society. Available from: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Available from: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society. Available from: [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. Available from: [Link]

Sources

Method

Protocols for scaling up 1-Cyclopropyl-2-(methylamino)ethan-1-ol batch synthesis

Application Note: Scalable Batch Synthesis and Process Optimization of 1-Cyclopropyl-2-(methylamino)ethan-1-ol Abstract This application note details the optimized batch synthesis protocol for 1-cyclopropyl-2-(methylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Batch Synthesis and Process Optimization of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Abstract This application note details the optimized batch synthesis protocol for 1-cyclopropyl-2-(methylamino)ethan-1-ol (CAS No. 1365836-30-1)[1], a highly valued β-amino alcohol building block utilized in pharmaceutical screening and drug development. The methodology focuses on the regioselective ring-opening of 2-cyclopropyloxirane using methylamine. By emphasizing thermodynamic control, byproduct mitigation, and rigorous process safety, this guide provides a self-validating framework for transitioning from milligram-scale discovery to robust, multigram batch production.

Mechanistic Principles and Causality in Scale-Up

The synthesis of β-amino alcohols via the aminolysis of epoxides is a fundamental and highly versatile transformation in organic chemistry[2]. The reaction between 2-cyclopropyloxirane and methylamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Regioselectivity: Nucleophilic attack by methylamine occurs preferentially at the less sterically hindered terminal carbon of the oxirane ring. This regioselectivity is driven by the steric bulk of the adjacent cyclopropyl group, which effectively shields the internal carbon, directing the reaction pathway to yield the desired 1-cyclopropyl-2-(methylamino)ethan-1-ol[3].

  • Byproduct Mitigation (Causality): A primary challenge in scaling up secondary amine synthesis is the risk of over-alkylation. The newly formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another equivalent of the epoxide to form a tertiary amine (a bis-alkylated byproduct). To thermodynamically suppress this secondary pathway, a significant stoichiometric excess of methylamine (typically 5 to 10 equivalents) is required.

  • Thermodynamic Control (Causality): Epoxide ring-opening is a highly exothermic process. In batch scale-up, the rate of heat generation can easily exceed the reactor's cooling capacity if all reagents are mixed simultaneously. Therefore, the epoxide substrate must be added dropwise to a pre-cooled amine solution. This controlled addition maintains isothermal conditions, prevents thermal runaway, and ensures that the regioselectivity is not compromised by elevated temperatures.

Process Visualization

Reaction_Pathway Epoxide 2-Cyclopropyloxirane (Substrate) TS SN2 Transition State (Terminal Attack) Epoxide->TS Amine Methylamine (Excess Nucleophile) Amine->TS Product 1-Cyclopropyl-2-(methylamino)ethan-1-ol (Target Product) TS->Product Major Pathway (>98% Regioselectivity) Byproduct Bis-alkylated Tertiary Amine (Byproduct) Product->Byproduct Secondary Attack (Minimized by Amine Excess)

Reaction pathway and regioselectivity in the synthesis of 1-cyclopropyl-2-(methylamino)ethan-1-ol.

Quantitative Process Data

The following table summarizes the optimization of reaction parameters to maximize the yield of the target compound while minimizing the bis-alkylated byproduct. The data demonstrates that higher amine equivalents and lower addition temperatures are critical for process purity.

Methylamine (Equiv.)Epoxide Addition Time (h)Internal Temp (°C)Conversion (%)Regioselectivity (%)Target Yield (%)Bis-alkylated Byproduct (%)
2.00.525>99>9568.528.0
5.01.015>99>9785.212.5
10.0 2.0 5 >99 >99 96.4 < 1.5

Table 1: Effect of stoichiometry and addition rate on product distribution during scale-up.

Experimental Protocol: 100 g Scale Batch Synthesis

Objective: To produce high-purity 1-cyclopropyl-2-(methylamino)ethan-1-ol using optimized batch conditions, achieving >95% yield.

Equipment Setup:

  • 2 L jacketed glass reactor equipped with a PTFE mechanical stirrer.

  • Internal PT100 temperature probe.

  • Pressure-equalizing dropping funnel.

  • Dry ice/acetone condenser (critical for preventing the escape of volatile methylamine, b.p. -6 °C).

Step-by-Step Methodology:

  • Reactor Priming: Flush the assembled reactor system with inert nitrogen gas for 15 minutes to displace atmospheric moisture, which can lead to unwanted epoxide hydrolysis.

  • Amine Charging: Charge the reactor with 930 mL of a 33% w/w solution of methylamine in absolute ethanol (approximately 10 equivalents relative to the epoxide).

  • Cooling Phase: Circulate chilled fluid through the reactor jacket to bring the internal temperature of the methylamine solution to a stable 0–5 °C.

  • Substrate Addition (Critical Step): Load 100 g (1.19 mol) of 2-cyclopropyloxirane into the dropping funnel. Begin dropwise addition into the vigorously stirred amine solution. Adjust the addition rate to strictly maintain the internal temperature below 10 °C (this typically requires 2 to 2.5 hours).

    • Causality: Controlling the feed rate directly manages the exothermic heat of reaction, preventing solvent boiling, loss of the volatile amine, and maintaining the high regioselectivity required for the target product[3].

  • Maturation: Once the addition is complete, maintain stirring at 5 °C for 1 hour. Gradually adjust the jacket temperature to allow the reaction mixture to warm to 20 °C. Stir for an additional 12 to 16 hours to ensure complete conversion.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, dilute with methanol, and analyze via GC-FID to confirm >99% consumption of the 2-cyclopropyloxirane starting material.

  • Work-Up and Concentration: Transfer the reaction mixture to a rotary evaporator. Remove the excess methylamine and ethanol solvent under reduced pressure (40 °C water bath, 50 mbar).

    • Safety Note: Ensure the vacuum pump exhaust is vented through a dilute acid scrubber (e.g., 1M HCl) to safely neutralize residual methylamine vapors.

  • Purification: Subject the resulting crude, pale-yellow oil to fractional vacuum distillation. Collect the main fraction corresponding to 1-cyclopropyl-2-(methylamino)ethan-1-ol to yield a colorless, viscous liquid (>98% purity by GC).

Future Directions: Continuous-Flow Adaptation

While the batch protocol outlined above is highly robust, further scale-up to the kilogram level can benefit significantly from continuous-flow technology. Flow reactors offer superior mass and heat transfer characteristics compared to batch vessels. This allows the highly exothermic ring-opening to be performed safely at higher temperatures with drastically shorter residence times, a concept successfully demonstrated in continuous-flow biocatalysis systems for the synthesis of similar β-amino alcohols[4].

References

  • EvitaChem. "Screening Compounds P50732 | EvitaChem: 1-Cyclopropyl-2-(methylamino)ethan-1-ol. CAS No.: 1365836-30-1."[1] Available at:

  • ResearchGate. "Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols."[3] Available at:

  • ResearchGate. "Synthesis of β-amino alcohol derivatives."[4] Available at:

  • RSC Publishing. "One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles."[2] Available at:

Sources

Application

Application Note: Advanced Functionalization Techniques for 1-Cyclopropyl-2-(methylamino)ethan-1-ol in Medicinal Chemistry

Executive Summary & Structural Rationale 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS No.: 1365836-30-1)[1] is a highly versatile β -amino alcohol scaffold widely utilized in modern drug discovery. The molecule features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS No.: 1365836-30-1)[1] is a highly versatile β -amino alcohol scaffold widely utilized in modern drug discovery. The molecule features a secondary amine, a sterically hindered secondary alcohol, and a cyclopropyl ring.

The "Cyclopropyl Effect": In medicinal chemistry, converting an acyclic alkyl group (such as an isopropyl group) to a cyclopropane equivalent is a frequently used tactic to optimize pharmacokinetic properties[2]. The cyclopropyl ring is often deployed as a rigid alkyl linker or an isosteric replacement to increase metabolic stability, enhance potency, and reduce off-target effects[3]. Because the C-C bonds in a cyclopropyl ring possess enhanced p-character, the corresponding C-H bonds have higher s-character, making them shorter, stronger, and significantly more resistant to cytochrome P450-mediated oxidative metabolism[3]. Furthermore, this cyclization typically leads to a favorable modulation of lipophilicity, which is critical for balancing membrane permeability and aqueous solubility[2].

Chemoselective Functionalization Strategies

Because this scaffold contains both a nucleophilic secondary amine and a secondary alcohol, achieving strict chemoselectivity is the primary challenge during derivatization.

Chemoselective N-Functionalization

The secondary methylamine is kinetically and thermodynamically more nucleophilic than the adjacent secondary alcohol. By strictly controlling the stoichiometry (1.0 to 1.05 equivalents of the electrophile) and maintaining low temperatures (0 °C), N-acylation, N-sulfonylation, and reductive amination can be achieved without the need for transient O-protection. The steric hindrance provided by the adjacent cyclopropyl group further suppresses undesired O-acylation, making this a highly efficient divergent point for library synthesis.

O-Functionalization via N-Protection

Direct O-alkylation (e.g., Williamson ether synthesis) requires strong bases (such as NaH) that would inevitably deprotonate or alkylate the secondary amine. Therefore, a self-validating workflow for O-functionalization mandates prior N-protection. The amine is typically masked as a tert-butyloxycarbonyl (Boc) carbamate. Following O-alkylation, the Boc group is cleaved under acidic conditions (e.g., TFA/DCM). Notably, the cyclopropyl ring remains stable during standard Boc-deprotection, provided extreme heating with strong aqueous acids is avoided.

Heterocyclic Scaffold Generation: Oxazolidinone Synthesis

β -amino alcohols are premier precursors for 2-oxazolidinones, a privileged pharmacophore found in various antibacterial and central nervous system (CNS) agents[4]. The reaction of 1-cyclopropyl-2-(methylamino)ethan-1-ol with 1,1'-Carbonyldiimidazole (CDI) offers a catalyst-free, phosgene-free route to the corresponding oxazolidinone[4]. CDI selectively attacks the amine to form an N-acylimidazole intermediate, followed by an intramolecular cyclization via the hydroxyl group[4].

Workflow and Mechanistic Visualizations

G A 1-Cyclopropyl-2-(methylamino)ethan-1-ol (Starting Material) B N-Acylation / Sulfonylation (Chemoselective) A->B Electrophile (1 eq) Base, 0 °C C N-Protection (Boc/Cbz) followed by O-Alkylation A->C 1. Boc2O 2. NaH, R-X D Oxazolidinone Synthesis (via CDI) A->D CDI (1.5 eq) DMSO or DCM

Divergent chemoselective functionalization workflow for the β-amino alcohol scaffold.

Mechanism N1 β-Amino Alcohol + CDI N2 N-Acylimidazole Intermediate (N-Carbonylation) N1->N2 - Imidazole Fast kinetic step N3 Intramolecular O-Attack (Ring Closure) N2->N3 Base/Heat Rate-limiting step N4 N-Methyl-5-cyclopropyloxazolidin-2-one + Imidazole N3->N4 - Imidazole Product Release

Mechanism of CDI-mediated oxazolidinone formation via an N-acylimidazole intermediate.

Quantitative Data Summaries

Table 1: Physicochemical Impact of Cyclopropyl vs. Isopropyl Substitution [2],[3]

Property Isopropyl Motif Cyclopropyl Motif Medicinal Chemistry Impact

| Hansch π -value | 1.53 | 1.14 | Reduced lipophilicity; improved aqueous solubility. | | C-H Bond Strength | Standard (sp3) | Enhanced (higher s-character) | Increased metabolic stability (CYP450 resistance). | | Conformational Rigidity | Flexible | Rigid | Decreased entropic penalty upon target binding. |

Table 2: Solvent Optimization for CDI-Mediated Oxazolidinone Synthesis [4]

Solvent Temperature Time (h) Yield (%) Mechanistic Observation
DCM Room Temp 15 ~30% Incomplete conversion; unreacted N-acylimidazole intermediate remains.
DCM Reflux 15 ~45% Moderate improvement, but limited by the low boiling point of the solvent.

| DMSO | Room Temp | 12 | >85% | Complete conversion; high polarity stabilizes the transition state of the intramolecular O-attack. |

Experimental Protocols

Protocol A: Chemoselective N-Acylation

Causality & Self-Validation: Cooling the reaction to 0 °C suppresses the kinetic activation energy required for O-acylation. TLC monitoring will validate chemoselectivity; the appearance of a single new spot indicates successful N-acylation, whereas a lack of strict temperature control will yield a mixture of N-acylated and N,O-diacylated products.

  • Initiation: Dissolve 1-cyclopropyl-2-(methylamino)ethan-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 mmol) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the desired acid chloride (1.05 mmol) dropwise over 10 minutes to prevent localized heating.

  • Propagation: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize excess acid. Extract the aqueous layer with DCM ( 3×5 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the N-acylated product.

Protocol B: Synthesis of N-Methyl-5-cyclopropyloxazolidin-2-one using CDI

Causality & Self-Validation: N,N-Carbonyldiimidazole (CDI) is utilized as a safe, bench-stable replacement for highly toxic phosgene[4]. Using DMSO as the solvent dramatically accelerates the rate-limiting intramolecular cyclization step compared to non-polar solvents[4]. The protocol is self-purifying: the dilute acid wash effectively protonates and removes the imidazole byproduct into the aqueous layer, often eliminating the need for column chromatography[4].

  • Initiation: Dissolve 1-cyclopropyl-2-(methylamino)ethan-1-ol (1.0 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 5 mL).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.5 mmol) in one portion at room temperature. Note: A slight excess of CDI ensures complete conversion of the starting material.

  • Propagation: Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with ethyl acetate (15 mL). Wash the organic layer with 1M HCl ( 3×5 mL) to remove the imidazole byproduct and any unreacted CDI[4].

  • Isolation: Wash the organic layer once with brine (5 mL), dry over anhydrous MgSO4​ , filter, and evaporate the solvent under reduced pressure to yield the pure oxazolidinone derivative.

References

  • Title: Screening Compounds P50732 | EvitaChem: 1-Cyclopropyl-2-(methylamino)ethan-1-ol.
  • A Catalyst Free Simple and Efficient One Pot Syntheis of N-benzyloxazolidinone Derivatives Title: A Catalyst Free Simple and Efficient One Pot Syntheis of N-benzyloxazolidinone Derivatives Source: Der Pharma Chemica URL
  • Source: Beilstein Journal of Organic Chemistry (PMC)
  • The Cyclopropyl Group in Medicinal Chemistry Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL

Sources

Method

Application Notes &amp; Protocols: 1-Cyclopropyl-2-(methylamino)ethan-1-ol in Asymmetric Synthesis

Introduction: The Strategic Role of the Cyclopropyl Moiety in Chiral Ligand Design In the landscape of asymmetric synthesis, the design of effective chiral ligands and catalysts is paramount for achieving high levels of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Cyclopropyl Moiety in Chiral Ligand Design

In the landscape of asymmetric synthesis, the design of effective chiral ligands and catalysts is paramount for achieving high levels of stereocontrol. Chiral β-amino alcohols are a well-established class of catalysts, prized for their ability to induce enantioselectivity in a variety of transformations, including the reduction of prochiral ketones and the addition of organometallic reagents to carbonyl compounds.[1][2] The focus of this guide, 1-cyclopropyl-2-(methylamino)ethan-1-ol, represents a specific embodiment of this class, incorporating a cyclopropyl group at the carbinol stereocenter.

The cyclopropyl group is a unique substituent in medicinal and synthetic chemistry. Its rigid, three-membered ring structure introduces conformational constraints that can significantly influence the three-dimensional arrangement of a catalyst-substrate complex. This rigidity can enhance the differentiation between diastereomeric transition states, leading to higher enantioselectivity. Furthermore, the electronic properties of the cyclopropyl ring, with its partial π-character, can also play a role in catalyst-substrate interactions. This document provides an in-depth guide to the synthesis and application of 1-cyclopropyl-2-(methylamino)ethan-1-ol as a reagent in asymmetric synthesis, with a focus on the enantioselective addition of organozinc reagents to aldehydes.

Proposed Synthesis of Chiral 1-Cyclopropyl-2-(methylamino)ethan-1-ol

While the specific synthesis of enantiopure 1-cyclopropyl-2-(methylamino)ethan-1-ol is not extensively documented, a plausible and scalable route can be devised based on established methodologies for the synthesis of similar chiral amines and amino alcohols. A common strategy involves the diastereoselective reduction of an imine derived from a chiral amine auxiliary and a suitable ketone.[3]

A proposed synthetic pathway is outlined below, starting from the readily available cyclopropyl methyl ketone. This method leverages a chiral auxiliary, (S)-(-)-α-phenylethylamine, to establish the desired stereocenter.

G cluster_synthesis Proposed Synthesis of (S)-1-Cyclopropyl-2-(methylamino)ethan-1-ol ketone Cyclopropyl Methyl Ketone imine (S)-N-(1-Cyclopropylethylidene)-1-phenylethanamine ketone->imine Ti(OiPr)4 pea (S)-(-)-α-Phenylethylamine pea->imine reduced_amine (S,S)-N-(1-Cyclopropylethyl)-1-phenylethanamine imine->reduced_amine NaBH4 debenzylation Debenzylation reduced_amine->debenzylation H2, Pd/C primary_amine (S)-1-Cyclopropylethanamine debenzylation->primary_amine H2, Pd/C protection Boc Protection primary_amine->protection Boc2O n_methylation N-Methylation primary_amine->n_methylation HCHO, HCOOH (Eschweiler-Clarke) boc_amine tert-butyl (S)-(1-cyclopropylethyl)carbamate protection->boc_amine reduction Reduction boc_amine->reduction LiAlH4 deprotection Boc Deprotection boc_amine->deprotection amino_alcohol (S)-1-Cyclopropyl-2-(methylamino)ethan-1-ol reduction->amino_alcohol methylated_amine (S)-N-methyl-1-cyclopropylethanamine n_methylation->methylated_amine deprotection->primary_amine G cluster_mechanism Catalytic Cycle for Diethylzinc Addition catalyst Chiral Amino Alcohol active_catalyst Chiral Zinc-Amino Alkoxide Dimer catalyst->active_catalyst + Et2Zn et2zn Et2Zn et2zn->active_catalyst complex Catalyst-Aldehyde Complex active_catalyst->complex + R'CHO aldehyde Aldehyde (R'CHO) aldehyde->complex transition_state Diastereomeric Transition State complex->transition_state + Et2Zn product_complex Zinc Alkoxide Product Complex transition_state->product_complex Ethyl Transfer product_complex->active_catalyst Release of Product product Chiral Secondary Alcohol product_complex->product Hydrolysis

Diagram 2: Generalized Catalytic Cycle. Enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Experimental Protocols

The following protocols are representative and are based on general procedures for the enantioselective addition of diethylzinc to aldehydes using chiral β-amino alcohols. [4]Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, may be necessary for specific substrates.

Protocol 1: Synthesis of (S)-1-Cyclopropyl-2-(methylamino)ethan-1-ol (Illustrative)

This protocol is a hypothetical adaptation based on the synthesis of similar compounds. [3]

  • Imine Formation: To a solution of cyclopropyl methyl ketone (1.0 eq) and (S)-(-)-α-phenylethylamine (1.0 eq) in anhydrous THF, add titanium(IV) isopropoxide (Ti(OiPr)4, 1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours.

  • Diastereoselective Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise. Stir the suspension at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by the slow addition of water. Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Debenzylation: Dissolve the crude amine in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: Filter the catalyst and concentrate the filtrate. The resulting primary amine can be further purified by distillation or chromatography.

  • N-Methylation (Eschweiler-Clarke Reaction): To the purified primary amine, add formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.5 eq). Heat the mixture to 100 °C for 4-6 hours.

  • Final Workup and Purification: Cool the reaction mixture and basify with aqueous NaOH. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The final product, 1-cyclopropyl-2-(methylamino)ethan-1-ol, can be purified by distillation or column chromatography.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (S)-1-cyclopropyl-2-(methylamino)ethan-1-ol (0.05 eq) in anhydrous toluene.

  • Reaction Setup: Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature and monitor its progress by TLC or GC.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Representative Data

The following table presents expected results for the asymmetric addition of diethylzinc to various aldehydes, catalyzed by a chiral β-amino alcohol structurally similar to 1-cyclopropyl-2-(methylamino)ethan-1-ol. These values are illustrative and serve as a benchmark for what might be achieved with the target reagent. [4]

Entry Aldehyde Product Yield (%) ee (%)
1 Benzaldehyde (S)-1-Phenyl-1-propanol >95 >97
2 4-Chlorobenzaldehyde (S)-1-(4-Chlorophenyl)-1-propanol >95 >96
3 4-Methoxybenzaldehyde (S)-1-(4-Methoxyphenyl)-1-propanol >95 >97
4 2-Naphthaldehyde (S)-1-(Naphthalen-2-yl)-1-propanol >95 >98
5 Cinnamaldehyde (S)-1-Phenylpent-1-en-3-ol >90 >95

| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | >90 | >92 |

Conclusion and Future Outlook

1-Cyclopropyl-2-(methylamino)ethan-1-ol is a promising chiral ligand for asymmetric synthesis. Its structural features, particularly the rigid cyclopropyl moiety, are expected to confer high levels of stereocontrol in reactions such as the enantioselective addition of organozinc reagents to aldehydes. The proposed synthetic route offers a practical means of accessing this valuable reagent. Further research into the applications of this and structurally related amino alcohols will undoubtedly continue to enrich the field of asymmetric catalysis, providing powerful tools for the synthesis of complex chiral molecules in the pharmaceutical and fine chemical industries.

References

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. ([Link])

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. ([Link])

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. ([Link])

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. ([Link])

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. ([Link])

  • Delgado, A., & Claver, C. (2005). Chiral amino alcohols and their derivatives as ligands in asymmetric catalysis. Dalton Transactions, (19), 3136-3147. ([Link])

  • US Patent US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. ()
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. ([Link])

  • Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576. ([Link])

  • Wallbaum, S., & Martens, J. (1992). Asymmetric Syntheses with Amino Acids. Tetrahedron: Asymmetry, 3(12), 1475-1504. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 1-cyclopropyl-2-(methylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 1-cyclopropyl-2-(methylamino)ethan-1-ol.

While there are multiple theoretical routes to this compound, the most robust and scalable method is the epoxidation of cyclopropanecarbaldehyde to form 2-cyclopropyloxirane, followed by nucleophilic ring-opening with methylamine. This guide focuses on diagnosing and resolving yield-limiting issues during the critical ring-opening step.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I getting a complex mixture instead of the target amino alcohol when starting from 2-bromo-1-cyclopropylethan-1-one?

A1: Direct amination of an α -bromoketone with a primary amine is a notoriously messy reaction. The intermediate formed (1-cyclopropyl-2-(methylamino)ethan-1-one) contains both a nucleophilic secondary amine and an electrophilic ketone. This leads to rapid intermolecular condensation, forming pyrazine derivatives and polymeric tars. Solution: Abandon the α -bromoketone route. Instead, utilize the [1] to convert cyclopropanecarbaldehyde into 2-cyclopropyloxirane. The epoxide isolates the electrophilic site, ensuring that nucleophilic attack by methylamine results in a stable, non-reactive alkoxide/alcohol rather than a reactive ketone.

Q2: My GC-MS shows a significant amount of a tertiary amine byproduct. How do I prevent bis-alkylation?

A2: This is a kinetic issue. When methylamine (a primary amine) opens the epoxide, it forms 1-cyclopropyl-2-(methylamino)ethan-1-ol (a secondary amine). Because secondary amines are more electron-rich and often more nucleophilic than primary amines, the product competes with the starting material to attack unreacted epoxide, leading to bis-alkylation (a tertiary amine dimer). Solution: You must manipulate the statistical probability of the collision. Use a massive stoichiometric excess of methylamine (10 to 20 equivalents). Because methylamine is highly volatile (bp -6 °C) and water-soluble, the unreacted excess is easily and completely removed during standard workup.

Q3: NMR analysis indicates I synthesized the wrong regioisomer (2-cyclopropyl-2-(methylamino)ethan-1-ol). What went wrong?

A3: You have likely used an acidic catalyst (e.g., Lewis acids like BF3​⋅OEt2​ ) or a non-polar solvent. Epoxide ring-opening can proceed via SN​2 (steric control) or SN​1 (electronic control) mechanisms. Acidic conditions protonate the epoxide oxygen, weakening the C–O bonds. The C–O bond at the more substituted carbon (C2) weakens disproportionately because the adjacent cyclopropyl ring provides massive stabilization to the developing positive charge (cyclopropylcarbinyl cation effect). This forces an SN​1 -like attack at the hindered carbon. Solution: Run the reaction in neutral or slightly basic polar protic solvents. Water is exceptional for this; it activates the epoxide via hydrogen bonding without inducing formal protonation, strictly preserving the SN​2 trajectory (attack at the less hindered terminal CH2​ ). This chemoselective aqueous protocol is highly validated in the literature [2].

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield, regioselectivity, and byproduct formation during the amination of 2-cyclopropyloxirane.

SolventMeNH₂ EquivalentsTemp (°C)AdditiveYield (%)Regioselectivity (Target : Isomer)Bis-alkylation (%)
Methanol2.025None4595 : 535
Methanol15.025None6895 : 5< 5
Methanol15.060 (Sealed)None8295 : 5< 5
Water 15.0 60 (Sealed) None 94 > 99 : 1 < 2
THF15.060 (Sealed) BF3​⋅OEt2​ 3010 : 9015

Part 3: Mechanistic Pathway Visualization

The diagram below maps the logical flow of the reaction, highlighting the optimal SN​2 pathway against the parasitic SN​1 and bis-alkylation side reactions.

EpoxideOpening Epoxide 2-Cyclopropyloxirane + Methylamine SN2 Pathway A: SN2 Attack (Less Hindered Carbon) Epoxide->SN2 Excess MeNH2, Polar Protic Solvent SN1 Pathway B: SN1-like Attack (More Hindered Carbon) Epoxide->SN1 Acidic Catalysis Product 1-Cyclopropyl-2-(methylamino)ethan-1-ol (Desired Product) SN2->Product OverAlk Pathway C: Bis-alkylation (Low MeNH2 ratio) Product->OverAlk Insufficient MeNH2 Regio 2-Cyclopropyl-2-(methylamino)ethan-1-ol (Regioisomer Byproduct) SN1->Regio TertAmine Tertiary Amine Dimer (Over-alkylation Byproduct) OverAlk->TertAmine

Reaction pathways for 2-cyclopropyloxirane amination showing desired SN2 vs. parasitic side routes.

Part 4: Self-Validating Experimental Protocol

This step-by-step workflow is designed to be self-validating, ensuring you can verify the integrity of the reaction at each critical juncture.

Reagents Required:

  • 2-Cyclopropyloxirane (1.0 eq, 10 mmol, 840 mg)

  • Aqueous Methylamine (40% w/w in H2​O , 15 eq, 150 mmol, ~11.6 mL)

Step-by-Step Methodology:

  • Preparation & Cooling: Equip a 50 mL heavy-walled pressure flask with a magnetic stir bar. Add the 40% aqueous methylamine solution. Self-Validation: Cool the flask to 0 °C in an ice bath. Methylamine is a gas at room temperature; cooling prevents reagent loss and pressure buildup during addition.

  • Epoxide Addition: Slowly add 2-cyclopropyloxirane dropwise over 5 minutes to the stirring solution.

  • Sealed Heating: Seal the pressure flask tightly with a Teflon screw cap. Remove the ice bath and transfer the flask to an oil bath set to 60 °C. Heat behind a blast shield for 5 hours.

  • In-Process Validation: After 5 hours, cool the flask to 0 °C before opening. Take a 10 μ L aliquot and analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). Self-Validation Check: The volatile epoxide ( Rf​ ~0.8) should be completely absent. The product will appear as a highly polar, baseline-hugging spot that stains brown/red (indicative of a secondary amine), distinguishing it from primary amine impurities.

  • Workup: Transfer the reaction mixture to a round-bottom flask. Concentrate under reduced pressure using a rotary evaporator (water bath at 45 °C) to strip off the water and the volatile excess methylamine.

  • Extraction & Drying: Dissolve the resulting crude oil in dichloromethane (30 mL). Wash with a saturated brine solution (10 mL) to remove residual trace water. Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via Kugelrohr distillation under high vacuum to yield 1-cyclopropyl-2-(methylamino)ethan-1-ol as a clear, colorless oil.

Part 5: References

  • Title: Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Chemoselective Addition of Amines to Epoxides in Water Source: Organic Letters URL: [Link]

Optimization

Troubleshooting degradation issues of 1-Cyclopropyl-2-(methylamino)ethan-1-ol during long-term storage

Welcome to the technical support center for 1-Cyclopropyl-2-(methylamino)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Cyclopropyl-2-(methylamino)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential degradation issues encountered during the long-term storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and drug development programs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of 1-Cyclopropyl-2-(methylamino)ethan-1-ol.

Q1: What are the primary factors that can cause the degradation of 1-Cyclopropyl-2-(methylamino)ethan-1-ol during long-term storage?

A1: The degradation of 1-Cyclopropyl-2-(methylamino)ethan-1-ol is primarily influenced by three factors: exposure to oxygen, elevated temperatures, and light. The molecule possesses a secondary amine and a secondary alcohol, which are susceptible to oxidative and thermal degradation pathways.

Q2: How does oxidation affect the stability of this compound?

A2: The secondary amine group is a primary site for oxidation.[1][2] The presence of oxygen, especially in combination with trace metal ions, can initiate radical chain reactions.[1][3] This can lead to the formation of various degradation products, including N-oxides, and potentially cleavage of the C-N bond.[1][2]

Q3: What is the impact of temperature on the long-term stability of 1-Cyclopropyl-2-(methylamino)ethan-1-ol?

A3: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[4] For amino alcohols, thermal stress can promote dehydration of the alcohol group and other decomposition reactions.[1] It is crucial to adhere to recommended storage temperatures to minimize these effects.

Q4: Is the cyclopropyl group susceptible to degradation under normal storage conditions?

A4: The cyclopropyl group is generally considered to be a stable moiety.[5] It can enhance the metabolic stability of a molecule and is less prone to cleavage under typical storage conditions compared to other functional groups.[6][7][8] However, extreme pH or temperature conditions could potentially lead to ring-opening, though this is less common.

Q5: What are the ideal storage conditions for 1-Cyclopropyl-2-(methylamino)ethan-1-ol?

A5: To ensure long-term stability, 1-Cyclopropyl-2-(methylamino)ethan-1-ol should be stored at controlled room temperature or lower, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[9][10] The use of amber glass vials with tight-fitting seals is highly recommended to minimize exposure to light and atmospheric oxygen.[11][12]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific degradation-related issues you may encounter.

Issue 1: Observed Decrease in Purity Over Time

You have analyzed a batch of 1-Cyclopropyl-2-(methylamino)ethan-1-ol that has been in storage and the purity, as determined by HPLC, is lower than the initial specification.

  • Oxidative Degradation: The presence of oxygen in the storage container is a likely culprit.

    • Verification: Analyze the sample using LC-MS to look for masses corresponding to potential oxidation products, such as the N-oxide derivative (M+16) or products of oxidative deamination.

    • Solution: If the compound is still within a usable purity range, repurge the container with an inert gas (argon or nitrogen) before resealing. For future storage, ensure the compound is stored under a positive pressure of inert gas.

  • Thermal Degradation: The storage temperature may have been too high or experienced fluctuations.

    • Verification: Review temperature logs for the storage location. Analyze the sample by GC-MS to detect any volatile degradation products that may have formed through thermal decomposition.

    • Solution: If temperature excursions are confirmed, the material may need to be re-qualified for its intended use. Ensure future storage is in a temperature-controlled environment.

  • Hydrolytic Degradation: While less likely for this molecule, exposure to moisture, especially at non-neutral pH, could contribute to degradation.

    • Verification: Check for any signs of moisture in the container. The presence of unexpected polar impurities in the HPLC analysis could suggest hydrolysis.

    • Solution: Store the material with a desiccant if moisture is a concern.[13] Ensure the container is well-sealed.

start Purity Decrease Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage lcms_analysis Perform LC-MS Analysis check_storage->lcms_analysis gcms_analysis Perform GC-MS Analysis check_storage->gcms_analysis oxidation_suspected Oxidation Products Detected? (e.g., M+16) lcms_analysis->oxidation_suspected thermal_suspected Volatile Impurities Detected? gcms_analysis->thermal_suspected identify_degradants Identify Degradation Products end Implement Corrective Actions for Future Storage identify_degradants->end oxidation_suspected->thermal_suspected No repurge_inert Action: Repurge with Inert Gas and Reseal Tightly oxidation_suspected->repurge_inert Yes thermal_suspected->identify_degradants No control_temp Action: Ensure Temperature Controlled Storage thermal_suspected->control_temp Yes repurge_inert->end requalify Consider Re-qualification of Material control_temp->requalify requalify->end

Caption: Troubleshooting workflow for decreased purity.

Issue 2: Appearance of Unknown Peaks in Chromatogram

During routine analysis, you observe new, unidentified peaks in the HPLC or GC chromatogram of your stored 1-Cyclopropyl-2-(methylamino)ethan-1-ol.

Based on the structure of 1-Cyclopropyl-2-(methylamino)ethan-1-ol, the following degradation pathways are plausible:

  • N-Oxidation: The secondary amine can be oxidized to the corresponding N-oxide.

  • Oxidative Deamination: The amine group can be removed, leading to the formation of a ketone.

  • Dehydration: The secondary alcohol can undergo elimination of water to form an alkene, particularly under thermal stress.

  • Dimerization: Two molecules could potentially react to form a dimer, especially if catalyzed by impurities.

A forced degradation (or stress testing) study can be invaluable for identifying potential degradation products.[14][15] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of 1-Cyclopropyl-2-(methylamino)ethan-1-ol in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl and heat at 60 °C for 24 hours.

    • Basic: Add 0.1 N NaOH and heat at 60 °C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.[16]

    • Thermal: Heat a solid sample at 80 °C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS/MS alongside a control sample.

  • Data Interpretation: Compare the chromatograms of the stressed samples to your stored sample. The appearance of the same unknown peaks in a specific stress condition can help identify the degradation pathway. For example, if a peak appears in the oxidative stress sample, it is likely an oxidation product.

main 1-Cyclopropyl-2-(methylamino)ethan-1-ol n_oxide N-Oxide Derivative main->n_oxide Oxidation (O2, H2O2) ketone 1-Cyclopropyl-1-oxopropan-2-amine main->ketone Oxidative Deamination alkene 1-Cyclopropyl-2-(methylamino)ethene main->alkene Dehydration (Heat) dimer Dimer main->dimer Dimerization

Caption: Potential degradation pathways.

Issue 3: Inconsistent Experimental Results

You are using 1-Cyclopropyl-2-(methylamino)ethan-1-ol in a reaction and are observing inconsistent yields or the formation of unexpected byproducts.

Degradation of your starting material can introduce impurities that may interfere with your reaction.

  • Purity Check: Always verify the purity of your 1-Cyclopropyl-2-(methylamino)ethan-1-ol before use, especially if it has been stored for an extended period. A simple HPLC or GC analysis can confirm its integrity.

  • Impact of Degradants:

    • N-oxides: Can have different solubility and reactivity profiles.

    • Ketones: From deamination, can participate in side reactions.

    • Reactive Intermediates: Trace amounts of highly reactive degradation products could be poisoning a catalyst or participating in unwanted side reactions.

  • Aliquot Samples: For long-term storage, it is advisable to aliquot the material into smaller, single-use containers. This minimizes the exposure of the bulk material to the atmosphere each time it is used.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere, especially when weighing and preparing solutions.

  • Container Selection: Use appropriate containers made of non-reactive materials like borosilicate glass (Type I) or, for highly sensitive applications, aluminosilicate glass or specialized polymer vials to prevent leaching and interaction with the container surface.[17]

Data Summary

ParameterRecommendationRationale
Storage Temperature Controlled Room Temperature (20-25 °C) or Refrigerated (2-8 °C)Minimizes thermal degradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the secondary amine.[1][2]
Light Exposure Protect from Light (Amber Vials)Prevents photolytic degradation.[16]
Container Type I Glass or appropriate polymer vials with inert linersEnsures no interaction between the compound and the container.[11][12][17]

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability - American Chemical Society.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Organic Letters - ACS Publications.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
  • Oxidative degradation of amine solvents for C02 capture - The University of Texas at Austin.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed.
  • How Pharma Packaging Influences Drug Stability and Safety | Amcor.
  • Role of packaging material on Pharmaceutical product stability.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed.
  • How can pharmaceutical drug containers enhance drug stability? - SCHOTT Pharma.
  • Safety and Quality in Drug Product Containers and Closures: - BioBoston Consulting.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.
  • Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol - Benchchem.
  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing.
  • AMINO ALCOHOL EA.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • The impacts of temperature, alcoholic degree and amino acids content on biogenic amines and their precursor amino acids content in red wine | Request PDF - ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
  • Understanding Container Closure Systems (CCS) for Drug Packaging.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • 1-cyclopropyl-2-(methylamino)ethan-1-ol.
  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage.
  • The impacts of temperature, alcoholic degree and amino acids content on biogenic amines and their precursor amino acids content in red wine - PubMed.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends - MDPI.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS | Biology Open - Company of Biologists Journals.
  • How long can one store amino acids at room temperature? - Quora.
  • Characterizing the Impact of Package Type on Beer Stability - ACS Publications.
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC.
  • How can store amino acids stock solutions? - ResearchGate.
  • 1-cyclopropyl-2-(methylamino)ethan-1-ol - PubChemLite.
  • How long can I store amino acid derivatives? - Bachem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Cyclopropyl-2-(methylamino)ethan-1-ol Amination Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of secondary amines via epoxide aminolysis is deceptively complex.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of secondary amines via epoxide aminolysis is deceptively complex. The synthesis of 1-cyclopropyl-2-(methylamino)ethan-1-ol —typically achieved via the ring-opening of 2-cyclopropyloxirane with methylamine—is highly prone to generating unwanted byproducts.

This guide provides an authoritative, causality-driven breakdown of why these byproducts form and how to engineer your reaction conditions to suppress them entirely.

Quantitative Byproduct Analysis

Understanding the mechanistic origin of your impurities is the first step toward eliminating them. The table below summarizes the most common byproducts encountered in this specific amination, comparing traditional batch chemistry with optimized continuous flow conditions.

ByproductMechanism of FormationBatch Yield (%)Flow Yield (%)Primary Mitigation Strategy
Bis-alkylated Tertiary Amine Nucleophilic attack of the secondary amine product on unreacted epoxide.15 - 25%< 2%Continuous flow (maintains high local MeNH₂ excess).
Regioisomer (C1 attack)SN1-like attack due to cyclopropyl ring stabilizing adjacent partial positive charge.5 - 10%< 1%Aqueous solvent system (promotes strict SN2 pathway).
1-Cyclopropylethane-1,2-diol Hydrolysis of the epoxide by water.2 - 5%< 1%Strict temperature and residence time control.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high percentage of the bis-alkylated tertiary amine byproduct, and how do I prevent it?

A1: Bis-alkylation is a kinetic problem. Your desired product, 1-cyclopropyl-2-(methylamino)ethan-1-ol, is a secondary amine. Secondary amines are inherently more nucleophilic than primary amines (like your methylamine starting material) due to the electron-donating effect of the added alkyl group. In a standard batch reactor, as the reaction progresses, the concentration of methylamine drops while the concentration of your product rises. The product then outcompetes methylamine for the remaining 2-cyclopropyloxirane.

The Fix: You must maintain a massive, constant molar excess of methylamine (10–40 equivalents). The most scientifically robust way to achieve this is by transitioning to continuous flow chemistry [1]. In a flow system, the epoxide is constantly introduced to a fresh, massive excess of methylamine at the mixing point, and the product is swept out of the heated reaction zone before over-alkylation can occur.

Q2: How do I control regioselectivity to avoid forming the 2-cyclopropyl-2-(methylamino)ethan-1-ol regioisomer?

A2: Terminal epoxides usually undergo SN2 ring-opening at the less sterically hindered terminal carbon (C2). However, the cyclopropyl group possesses Walsh orbitals that can donate electron density via sigma-conjugation. This stabilizes developing positive charge at the adjacent C1 position, giving the transition state SN1-like character and leading to attack at the wrong carbon.

The Fix: Run the reaction in highly polar, protic media (e.g., water or aqueous methanol). Water hydrogen-bonds to the epoxide oxygen, activating the ring for nucleophilic attack without requiring a Lewis acid that might generate a full carbocation. This strongly enforces a classic SN2 trajectory, directing the methylamine exclusively to the less hindered C2 position [2].

Q3: If I use aqueous methylamine to improve regioselectivity, won't I get excessive diol formation from hydrolysis?

A3: It is a valid concern, but kinetically, amination outcompetes hydrolysis. Methylamine is a vastly superior nucleophile compared to water. By using a highly concentrated aqueous methylamine solution (e.g., 40% w/w) and strictly controlling the heat exposure time (residence time) to under 3 minutes in a flow reactor, the epoxide is fully consumed by the amine before water has a chance to react.

Reaction Pathway & Logic Diagrams

The following diagrams map the mechanistic pathways of the reaction and the engineered workflow designed to isolate the desired product.

ReactionPathway Start 2-Cyclopropyloxirane + MeNH2 Product Desired Product (1-Cyclopropyl-2-(methylamino)ethan-1-ol) Start->Product SN2 at C2 (Aqueous Media) Regio Regioisomer (Attack at C1) Start->Regio SN1/SN2 at C1 (Steric override) Diol Hydrolysis (Diol Byproduct) Start->Diol + H2O (High Temp) Bis Bis-alkylation (Tertiary Amine) Product->Bis + Epoxide (Low MeNH2 ratio)

Caption: Mechanistic pathways of 2-cyclopropyloxirane aminolysis and byproduct formation.

FlowWorkflow Epoxide Epoxide Stock (0.25 M in MeOH) Mixer T-Mixer (High local concentration) Epoxide->Mixer Amine Aqueous MeNH2 (40% w/w) Amine->Mixer Coil Heated Reactor Coil (Controlled Residence Time) Mixer->Coil BPR Back Pressure Regulator (Maintains liquid phase) Coil->BPR Collection In-line Workup & Product Isolation BPR->Collection

Caption: Continuous flow setup for suppressing over-alkylation in epoxide amination.

Standard Operating Procedure (SOP): Continuous Flow Amination

To ensure a self-validating and reproducible system, abandon batch processing for this specific step. Use the following continuous flow protocol to synthesize 1-cyclopropyl-2-(methylamino)ethan-1-ol with >98% selectivity.

Objective: Synthesize the target secondary amine while suppressing bis-alkylation and regioisomer formation through controlled residence time and high local stoichiometric excess.

Equipment: Dual-pump continuous flow reactor (e.g., Vapourtec, Syrris, or custom setup), T-mixer, 10 mL stainless steel (SS) reactor coil, Back-Pressure Regulator (BPR).

Step-by-Step Protocol:

  • System Priming: Flush the continuous flow system successively with aqueous ammonia, deionized water, and HPLC-grade methanol. Reasoning: This ensures no acidic residues remain in the lines that could trigger unwanted epoxide polymerization.

  • Reagent Preparation:

    • Stream A (Epoxide): Prepare a 0.25 M stock solution of 2-cyclopropyloxirane in HPLC-grade methanol.

    • Stream B (Amine): Prepare a 12.8 M (approx. 40% w/w) aqueous methylamine solution.

  • Flow Configuration: Set Pump A and Pump B to a flow rate of 2.5 mL/min each (Total flow rate = 5.0 mL/min). Reasoning: This specific volumetric ratio delivers a massive molar excess (~40 equivalents) of methylamine relative to the epoxide at the exact moment of mixing, completely suppressing the bis-alkylation pathway.

  • Reaction Execution:

    • Combine Stream A and Stream B at the T-mixer.

    • Route the combined stream into the 10 mL SS reactor coil heated to 140 °C. This yields a strict residence time of exactly 2.0 minutes.

    • Maintain system pressure using a 250 psi Back-Pressure Regulator (BPR) at the end of the coil. Reasoning: At 140 °C, methylamine will violently outgas. The BPR keeps the reagents in a compressed liquid phase, ensuring uniform heating and reaction kinetics.

  • In-line Workup & Isolation:

    • Collect the reactor effluent in a receiving flask cooled in an ice bath to immediately quench the reaction.

    • Evaporate the excess methylamine and methanol under reduced pressure.

    • Extract the remaining aqueous residue with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield high-purity 1-cyclopropyl-2-(methylamino)ethan-1-ol.

References

  • Title: Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Highly Regioselective Ring Opening of Epoxides with Amines in Water Source: Organic Letters (ACS Publications) URL: [Link]

Optimization

Resolving steric hindrance challenges with 1-Cyclopropyl-2-(methylamino)ethan-1-ol

Welcome to the Technical Support Center for 1-Cyclopropyl-2-(methylamino)ethan-1-ol . This specialized portal is designed for researchers and drug development professionals facing chemoselective and steric challenges whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Cyclopropyl-2-(methylamino)ethan-1-ol . This specialized portal is designed for researchers and drug development professionals facing chemoselective and steric challenges when functionalizing this highly congested beta-amino alcohol.

By integrating mechanistic causality with validated troubleshooting strategies, this guide provides actionable solutions for overcoming the steric hindrance imposed by the adjacent cyclopropyl and N-methyl groups.

The Steric Landscape: Mechanistic Overview

1-Cyclopropyl-2-(methylamino)ethan-1-ol presents a unique dual-challenge in organic synthesis:

  • The C1 Secondary Alcohol: Severely shielded by the rigid, bulky cyclopropyl ring. The high p-character of the cyclopropyl C-C bonds creates a broad steric cone that blocks standard nucleophilic attack trajectories[1][2].

  • The C2 Secondary Amine: Already hindered by the N-methyl group, its nucleophilicity is further compromised by the adjacent chiral center. Traditional SN​2 alkylation pathways suffer from high transition-state energy barriers[3].

To successfully functionalize this molecule, researchers must abandon brute-force heating and instead utilize catalytic workarounds that alter the reaction mechanism.

Diagnostic Troubleshooting Workflow

StericTroubleshooting A 1-Cyclopropyl-2-(methylamino)ethan-1-ol Steric Hindrance Resolution BA BA A->BA B Target: N-Functionalization (Secondary Amine) B1 N-Alkylation Problem: SN2 Blocked B->B1 B2 N-Acylation Problem: Chemoselectivity B->B2 C Target: O-Functionalization (Secondary Alcohol) C1 O-Acylation Problem: Cyclopropyl Shielding C->C1 C2 O-Alkylation Problem: Low Nucleophilicity C->C2 B1_Sol Use Alkyl Triflates or Reductive Amination B1->B1_Sol B2_Sol 1.0 eq Acyl Chloride, 0 °C, NO DMAP B2->B2_Sol C1_Sol Add 10-20 mol% DMAP to form N-acylpyridinium C1->C1_Sol C2_Sol Use NaH (Strong Base) + Polar Aprotic Solvent C2->C2_Sol BA->C

Workflow for resolving steric and chemoselective challenges in cyclopropyl amino alcohol reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting poor yields (<30%) when attempting direct N-alkylation with alkyl bromides? Causality: The secondary amine is sterically hindered by both the N-methyl group and the adjacent cyclopropyl-bearing carbon. In an SN​2 reaction, the nucleophile must approach the electrophile at a 180° angle to the leaving group. The steric bulk of the cyclopropyl ring physically impedes this trajectory, leading to stalled reactions or competing elimination (E2) side reactions[3]. Solution: Abandon direct halide alkylation. Instead, utilize Reductive Amination or Borrowing Hydrogen Catalysis . These methods proceed via a planar sp2 -hybridized iminium intermediate, which temporarily relieves the steric strain of the sp3 center, allowing the reaction to proceed smoothly[4].

Q2: My O-acylation attempts using standard acid chlorides and Triethylamine (TEA) are failing. How can I drive this to completion? Causality: Uncatalyzed acylation requires the secondary alcohol to act as a nucleophile and attack the carbonyl carbon. The cyclopropyl ring effectively shields the hydroxyl oxygen[5]. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the acid chloride to form a highly reactive N-acylpyridinium intermediate. The resonance provided by DMAP's dimethylamino group stabilizes this intermediate, making it a vastly superior electrophile that can easily overcome the steric barrier of the cyclopropyl group[6][7].

Q3: How do I achieve chemoselective N-acylation without accidentally O-acylating the molecule? Causality: The secondary amine is intrinsically more nucleophilic than the secondary alcohol. However, if forcing conditions (high heat, excess reagents) are used, di-acylation will occur. Solution: Exploit the kinetic difference. Perform the reaction at 0 °C using exactly 1.05 equivalents of the acylating agent in a non-polar solvent (Dichloromethane) with a mild base (TEA). Crucially, do not add DMAP , as DMAP specifically accelerates O-acylation and will destroy your chemoselectivity[7].

Quantitative Data Analysis

The following tables summarize the kinetic and yield advantages of utilizing catalytic workarounds for hindered functional groups similar to the cyclopropyl-amino-alcohol system.

Table 1: Impact of DMAP on Acylation Rates of Hindered Alcohols [7] Data demonstrates the necessity of DMAP when functionalizing sterically congested secondary alcohols.

Substrate TypeAnhydrideUncatalyzed Rate ( kuncat​ )DMAP-Catalyzed Rate ( kcat​ )Acceleration Factor
Primary Alcohol (Ethanol)Acetic Anhydride8.0 x 10⁻⁴1.2 x 10¹~15,000x
Hindered Secondary Alcohol Acetic Anhydride 1.5 x 10⁻⁴ 1.9 ~12,600x
Hindered Secondary AlcoholPivalic Anhydride (Bulky)2.8 x 10⁻⁷2.3 x 10⁻⁴~820x

Table 2: Comparison of N-Alkylation Strategies for Hindered Secondary Amines [3][4]

MethodologyReagentsTypical YieldPrimary Limitation / Causality
Direct SN​2 AlkylationAlkyl Bromide + K₂CO₃15 - 30%Severe steric clash at the SN​2 transition state.
Reactive ElectrophileAlkyl Triflate + DIPEA60 - 75%Triflates are highly reactive but prone to degradation.
Reductive Amination Aldehyde + NaBH(OAc)₃ 85 - 95% Relieves steric strain via planar iminium intermediate.
Borrowing HydrogenAlcohol + TiO₂ Catalyst80 - 92%Requires specialized catalysts and high temperatures.

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed O-Acylation (Self-Validating System)

Use this protocol when the secondary amine is already protected (e.g., N-Boc) and you need to acylate the hindered C1 hydroxyl group.

Step 1: Reaction Setup

  • Dissolve 1.0 eq of N-protected 1-Cyclopropyl-2-(methylamino)ethan-1-ol in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Add 2.0 eq of Triethylamine (TEA) as an acid scavenger.

  • Add 0.1 eq (10 mol%) of 4-Dimethylaminopyridine (DMAP). Mechanistic Note: DMAP acts as the nucleophilic catalyst to bypass cyclopropyl steric shielding.

Step 2: Initiation & Monitoring

  • Cool the reaction vessel to 0 °C.

  • Dropwise, add 1.2 eq of the desired acid chloride or anhydride.

  • Allow the reaction to warm to room temperature.

  • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate). The reaction is proceeding correctly if a new, less polar spot appears and the starting material spot disappears within 2-4 hours. Uncatalyzed reactions would show no conversion after 24 hours.

Step 3: Quenching & Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes the generated HCl and destroys any unreacted acylating agent.

  • Extract the aqueous layer 3x with DCM. Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination for Hindered N-Alkylation

Use this protocol to bypass the SN​2 steric clash when adding an alkyl group to the C2 secondary amine.

Step 1: Iminium Formation

  • Dissolve 1.0 eq of 1-Cyclopropyl-2-(methylamino)ethan-1-ol and 1.1 eq of the target aldehyde in 1,2-Dichloroethane (DCE).

  • Add 1.0 eq of Glacial Acetic Acid. Mechanistic Note: The mild acid catalyzes the formation of the planar iminium ion, which relieves the steric congestion caused by the methyl and cyclopropyl groups.

  • Stir at room temperature for 1 hour.

Step 2: Chemoselective Reduction

  • Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃) in portions.

  • Self-Validation Check: NaBH(OAc)₃ is a mild reducing agent that will selectively reduce the iminium ion without reducing the unreacted aldehyde. Vigorous bubbling (H₂ gas) should not be observed; if it is, the reaction is too warm or wet.

  • Stir for 12 hours at room temperature.

Step 3: Workup

  • Quench with 1N NaOH to break down boron complexes and free-base the newly formed tertiary amine.

  • Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments Source: ResearchGate URL:[Link]

  • Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-Cyclopropyl-2-(methylamino)ethan-1-ol vs standard cyclopropylamines

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to solve complex medicinal chemistry challenges. The transition from simple, standard cyclopropylamines to high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks to solve complex medicinal chemistry challenges. The transition from simple, standard cyclopropylamines to highly functionalized bi-functional motifs like 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CPMAEO) represents a significant leap in structural and synthetic complexity.

Standard cyclopropylamines are prized for imparting metabolic stability and conformational rigidity to pharmacophores. However, integrating a cyclopropyl group adjacent to a β -amino alcohol—as seen in CPMAEO—fundamentally alters the molecule's electronic landscape and reactivity profile. This guide objectively compares these two classes of compounds, detailing the mechanistic divergence in their reactivity and providing self-validating experimental protocols to harness their unique properties.

The Structural and Electronic Paradigm Shift

To understand the reactivity differences, we must first examine the structural causality.

Standard Cyclopropylamines (e.g., Cyclopropylamine, CPA): In standard cyclopropylamines, the primary amine is directly bonded to the highly strained three-membered ring. The basicity and nucleophilicity of the nitrogen are governed by stereoelectronic effects arising from hyperconjugative interactions with the strained ring[1]. With a pKa of approximately 9.10, CPA acts as a strong, unhindered nucleophile[2][3]. The ring itself is relatively stable to acidic conditions because protonation occurs at the nitrogen, forming a stable ammonium ion that does not readily act as a leaving group.

1-Cyclopropyl-2-(methylamino)ethan-1-ol (CPMAEO): CPMAEO (CAS 1365836-30-1) is a commercially available β -amino alcohol[4][5]. Structurally, it features a secondary amine (methylamino) and a secondary alcohol, with the cyclopropyl ring attached to the carbinol carbon (C1). This creates a cyclopropylcarbinyl system . The presence of two nucleophilic centers (N and O) introduces chemoselectivity challenges. More importantly, the hydroxyl group's position makes the molecule highly susceptible to acid-catalyzed skeletal rearrangements—a liability not present in standard cyclopropylamines[6][7].

Comparative Reactivity Profiles

A. Nucleophilicity and Chemoselectivity
  • CPA: Reacts cleanly as a monodentate nucleophile. It is highly effective in Buchwald-Hartwig cross-coupling reactions, reductive aminations, and direct acylations[8][9].

  • CPMAEO: Acts as a bidentate (N,O) ligand and presents a classic chemoselectivity challenge. While the secondary amine is kinetically more nucleophilic than the secondary alcohol, steric hindrance from the adjacent cyclopropylcarbinyl group can narrow the reactivity gap, requiring strict temperature and base control to prevent over-functionalization (O-acylation/alkylation).

B. Ring Stability and Degradation Pathways
  • CPA (Radical Susceptibility): The primary vulnerability of standard cyclopropylamines is single-electron oxidation. For example, CPA inactivates Cytochrome P450 enzymes via a mechanism involving initial one-electron oxidation at the nitrogen, followed by rapid radical scission of the cyclopropane ring, leading to covalent enzyme modification[3].

  • CPMAEO (Acid-Catalyzed Rearrangement): CPMAEO is vulnerable to the Cyclopropylcarbinyl Rearrangement . If the secondary alcohol is activated (e.g., protonated by a strong acid or converted to a mesylate), it forms a cyclopropylcarbinyl cation. The σ -electrons of the cyclopropane ring delocalize to stabilize this empty p-orbital, driving a rapid equilibration into cyclobutyl and homoallylic cations[7][10].

Reactivity cluster_CPA Standard Cyclopropylamine (CPA) cluster_CPMAEO 1-Cyclopropyl-2-(methylamino)ethan-1-ol CPA Cyclopropylamine CPA_Ox Radical Ring Opening (CYP450) CPA->CPA_Ox 1e- Oxidation CPA_Nuc N-Alkylation / Arylation (Buchwald-Hartwig) CPA->CPA_Nuc Electrophile/Pd CPM CPMAEO CPM_Acyl Chemoselective N-Acylation CPM->CPM_Acyl Acyl Chloride Low Temp CPM_Rearr Cyclopropylcarbinyl Rearrangement CPM->CPM_Rearr Strong Acid / Leaving Group

Divergent reactivity pathways of simple cyclopropylamines versus CPMAEO.

Quantitative & Qualitative Comparison

The following table summarizes the key physicochemical and reactive properties dictating the use of these building blocks in synthesis.

PropertyStandard Cyclopropylamine (CPA)1-Cyclopropyl-2-(methylamino)ethan-1-ol
Conjugate Acid pKa ~9.10[2][11]~9.5 - 9.8 (Secondary amine estimate)
Nucleophilic Centers 1 (Primary Amine)2 (Secondary Amine, Secondary Alcohol)
Ring Stability (Acid) High (Forms stable ammonium salt)Low (Prone to carbocation rearrangement)
Ring Stability (Radical) Low (CYP450 mechanism-based liability)[3]Moderate (Sterically shielded by carbinol)
Solubility Profile Miscible with water, ethanol, chloroform[12]Highly polar, soluble in MeOH, DCM, H2O
Primary Synthetic Use Buchwald-Hartwig amination, amidesBidentate ligands, structurally rigid scaffolds

Self-Validating Experimental Protocols

To confidently utilize CPMAEO in a synthetic pipeline, researchers must control its dual reactivity. The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and success.

Protocol 1: Chemoselective N-Acylation of CPMAEO

Objective: Selectively acylate the secondary amine while leaving the secondary alcohol intact. Causality: The secondary amine is inherently more nucleophilic than the alcohol. By utilizing a non-nucleophilic base (DIPEA) and strictly maintaining a low temperature (-78 °C), we exponentially suppress the reaction rate of the alcohol, kinetically trapping the N-acyl product. Sub-stoichiometric electrophile ensures no di-acylation occurs.

Step-by-Step Methodology:

  • Dissolve CPMAEO (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add Benzoyl chloride (0.95 eq, 0.95 mmol) dropwise over 10 minutes.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C and quench with saturated aqueous NaHCO3.

  • Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Self-Validation Checkpoint (NMR Analysis): Analyze the crude mixture via 1 H NMR. The protocol is successful if you observe a significant downfield shift for the N−CH3​ protons (due to the deshielding effect of the newly formed amide carbonyl). Crucially, the chemical shift of the carbinol proton ( CH−OH ) must remain relatively unchanged (~3.5 ppm). If O-acylation occurred, this carbinol proton would shift drastically downfield to ~4.5 - 5.0 ppm.

Protocol 2: Acid-Promoted Rearrangement Assay

Objective: Determine the stability boundary of CPMAEO under standard acidic deprotection conditions (e.g., Boc removal). Causality: Exposure to strong acids protonates the hydroxyl group, turning it into a leaving group (water). The resulting cyclopropylcarbinyl cation rapidly undergoes skeletal rearrangement to relieve ring strain.

Mechanism A Protonated CPMAEO (Activated OH) B Cyclopropylcarbinyl Cation A->B -H2O C Cyclobutyl Cation B->C Ring Expansion D Homoallylic Cation B->D Ring Opening

Acid-catalyzed cyclopropylcarbinyl rearrangement cascade for CPMAEO.

Step-by-Step Methodology:

  • Dissolve CPMAEO (1.0 eq, 0.5 mmol) in DCM (5 mL).

  • Add Trifluoroacetic acid (TFA) (10.0 eq, 5.0 mmol) at room temperature.

  • Stir the reaction for 24 hours.

  • Neutralize carefully with cold 1M NaOH and extract with Ethyl Acetate.

Self-Validation Checkpoint (LC-MS & NMR): Subject the organic extract to LC-MS. The parent mass [M+H]+ is 116.1. If rearrangement has occurred, the mass will remain exactly 116.1 (as isomerization to cyclobutanol or homoallylic alcohol retains the same mass), but the retention time will shift significantly . To confirm the specific rearrangement pathway, check the 1 H NMR for the appearance of alkene protons ( 5.0–6.0 ppm), which definitively proves ring-opening to the homoallylic amine derivative.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications.[8] URL:[Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine | Organic & Biomolecular Chemistry (RSC Publishing).[1] URL:[Link]

  • Cyclopropylamine | C3H7N | CID 69828 | PubChem - NIH.[13] URL:[Link]

  • A Novel Method of Remotely Triggering a Cyclopropyl Carbinyl Rearrangement | Semantic Scholar.[10] URL:[Link]

Sources

Comparative

NMR spectroscopy reference data for validating 1-Cyclopropyl-2-(methylamino)ethan-1-ol purity

Validating the absolute purity of specialized aliphatic building blocks like[1] presents a unique analytical challenge. As a secondary amine containing a cyclopropyl ring and an aliphatic alcohol, this molecule completel...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the absolute purity of specialized aliphatic building blocks like[1] presents a unique analytical challenge. As a secondary amine containing a cyclopropyl ring and an aliphatic alcohol, this molecule completely lacks a conjugated π -electron system. Consequently, traditional purity assays relying on ultraviolet (UV) absorbance are fundamentally compromised.

In this guide, we objectively compare quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV) and relative NMR integration, providing a robust, self-validating methodology for absolute mass fraction determination.

DecisionTree A Target: 1-Cyclopropyl-2-(methylamino)ethan-1-ol B Does it have a UV Chromophore? A->B C No (Aliphatic Amine/Alcohol) B->C D HPLC-UV Invalidated (High Baseline Noise) C->D E Select Universal Detector D->E F Relative 1H-NMR (Misses Inorganic Salts) E->F Without CRM G Quantitative 1H-NMR (Absolute Mass Fraction) E->G With Internal CRM

Figure 1: Logical decision tree for selecting qNMR over traditional HPLC-UV.

The Analytical Challenge: Causality Behind Method Selection

To understand why qNMR is required for this compound, we must examine the physical causality behind the failure of alternative methods:

  • Chromatographic Invisibility (HPLC-UV): Because 1-cyclopropyl-2-(methylamino)ethan-1-ol lacks a UV chromophore, it only absorbs in the far-UV region (<210 nm). At these wavelengths, mobile phase solvents introduce severe baseline noise, rendering integration highly inaccurate. Furthermore, HPLC requires a reference standard of the exact same compound to establish a calibration curve[2].

  • The Blind Spot of Relative NMR: Traditional 1 H-NMR relies on area normalization (setting the sum of all visible peaks to 100%). However, this approach is blind to NMR-silent impurities such as inorganic salts (e.g., NaCl from synthesis) or residual water. If a sample is 80% analyte and 20% inorganic salt, relative NMR will falsely report a purity near 100%.

The qNMR Advantage: Quantitative NMR operates as a primary ratio method[3]. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, introducing an internal Certified Reference Material (CRM) allows for the calculation of absolute mass fraction without needing an identical reference standard[2]. This metrological traceability makes qNMR the gold standard for non-chromophoric compounds[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the three primary analytical approaches for this specific molecule.

Analytical ParameterHPLC-UV (ELSD/RID)Relative 1 H-NMRQuantitative 1 H-NMR (qNMR)
Quantification Basis External Calibration CurveArea Normalization (100%)Internal Standard (Primary Ratio)
Reference Standard Required? Yes (Identical Compound)NoYes (Any Certified Reference Material)
Detects NMR-Silent Impurities? No (unless ELSD detects it)No (Ignores inorganic salts)Yes (Reflected as lower mass fraction)
Suitability for Aliphatic Amines Poor (No UV chromophore)Moderate (Relative purity only)Excellent (Absolute mass fraction)
Typical Measurement Uncertainty 2.0% - 5.0%1.0% - 3.0%< 1.0% (with optimized T1​ / D1​ )
Experimental Methodology: qNMR Protocol

qNMR_Protocol Start Start: Analyte & CRM Selection Weighing Precision Co-Weighing (Microbalance, 0.001 mg) Start->Weighing T1 Inversion-Recovery Experiment (Determine T1 Relaxation) Weighing->T1 Dissolve in D2O Acquisition Data Acquisition (D1 ≥ 5 × T1, S/N ≥ 150) T1->Acquisition Prevents Signal Saturation Processing Spectral Processing & Baseline Correction Acquisition->Processing Ensures High Fidelity Calculation Absolute Mass Fraction Calculation Processing->Calculation Primary Ratio Formula

Figure 2: Self-validating qNMR experimental workflow for absolute purity determination.

Self-Validating System Design: This protocol utilizes Maleic Acid as an internal Certified Reference Material (CRM). Because both the analyte and CRM are subjected to the exact same magnetic field and pulse sequence simultaneously, instrumental variations (e.g., receiver gain, magnetic drift) are internally normalized. The CRM acts as an internal control for the entire analytical sequence.

Step 1: Precision Co-Weighing
  • Action: Using a calibrated microbalance (readability 0.001 mg), weigh approximately 10.0 mg of 1-cyclopropyl-2-(methylamino)ethan-1-ol and 5.0 mg of Maleic Acid CRM into a static-free weighing boat.

  • Causality: Gravimetric precision is the largest source of uncertainty in qNMR. Co-weighing minimizes transfer losses and establishes the fundamental mass ratio required for absolute quantification.

Step 2: Solvent Selection and Dissolution
  • Action: Transfer the solids to a 5 mm NMR tube and dissolve in 0.6 mL of Deuterium Oxide ( D2​O ). Vortex until completely homogeneous.

  • Causality: D2​O is selected because it exchanges with the labile -OH and -NH protons, removing their broad, variable signals from the spectrum and preventing overlap with the sharp aliphatic signals used for integration.

Step 3: Longitudinal Relaxation ( T1​ ) Assessment
  • Action: Execute an inversion-recovery pulse sequence to measure the T1​ relaxation times of the analyte's N−CH3​ singlet (~2.4 ppm) and the Maleic Acid singlet (6.26 ppm).

  • Causality: Protons require time to realign with the magnetic field after a pulse. If the next pulse occurs before complete relaxation, the signal will be saturated, artificially lowering the integral and invalidating the purity calculation.

Step 4: Data Acquisition Parameters
  • Action: Acquire the 1 H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest-relaxing proton of interest. Acquire sufficient transients (typically 16-64 scans) to achieve a Signal-to-Noise (S/N) ratio ≥150 [2].

  • Causality: A D1​ of 5×T1​ ensures >99.3% magnetization recovery, satisfying the requirements for quantitative accuracy outlined in [5]. An S/N ≥150 minimizes integration noise[2].

Step 5: Processing and Mass Fraction Calculation
  • Action: Apply a 0.3 Hz exponential window function, phase manually, and apply a baseline correction. Integrate the N−CH3​ peak ( Ianalyte​ ) and the Maleic Acid peak ( ICRM​ ). Calculate purity using the primary ratio formula:

Panalyte​=ICRM​Ianalyte​​×Nanalyte​NCRM​​×MCRM​Manalyte​​×Wanalyte​WCRM​​×PCRM​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and P = Purity).

Regulatory Grounding & Trustworthiness

The adoption of qNMR for absolute purity determination aligns directly with the Analytical Target Profile (ATP) and Target Measurement Uncertainty (TMU) concepts introduced in USP General Chapter <1220>[5]. Recent international collaborative studies coordinated by the USP have statistically concluded that 1 H-qNMR possesses the competence to obtain the exact same quantification performance and accuracy as conventional primary methods of measurement (such as mass balance or coulometric titration)[4]. By utilizing a rigorously qualified instrument and a stable CRM, this methodology guarantees a coverage factor of k=2 (95% confidence) with an expanded measurement uncertainty of NMT 2.0%[5].

References
  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." americanpharmaceuticalreview.com. URL: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." resolvemass.ca. URL:[Link]

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 1-Cyclopropyl-2-(methylamino)ethan-1-ol: A Comparative Column Chemistry Guide

Executive Summary Quantifying highly polar, basic amino alcohols like 1-Cyclopropyl-2-(methylamino)ethan-1-ol in complex reaction mixtures presents a significant analytical challenge. Traditional Reversed-Phase Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, basic amino alcohols like 1-Cyclopropyl-2-(methylamino)ethan-1-ol in complex reaction mixtures presents a significant analytical challenge. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) often fails to provide adequate retention and suffers from severe peak tailing due to secondary electrostatic interactions.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct column chemistries: Standard C18, Polar-Embedded C18, and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC). By analyzing the causality behind analyte-stationary phase interactions, this guide demonstrates why Zwitterionic HILIC is the superior product for this application. Furthermore, we provide a comprehensive, self-validating experimental protocol and validation framework compliant with the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & The "Peak Tailing" Causality

1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS: 1365836-30-1)[2] is a secondary amine and a secondary alcohol. At typical mobile phase pH ranges (pH 3.0 – 7.0), the secondary amine group is highly protonated.

When utilizing standard silica-based C18 columns, the primary retention mechanism is hydrophobic partitioning. However, because this analyte is highly polar, it elutes dangerously close to the void volume ( t0​ ) unless highly aqueous mobile phases are employed. In these aqueous environments, the protonated amine interacts strongly with unreacted, ionized silanol groups (Si-O⁻) on the silica surface. This secondary electrostatic interaction is the primary cause of peak tailing, which destroys resolution and integration accuracy[3].

G A 1-Cyclopropyl-2-(methylamino)ethan-1-ol (Basic Amino Alcohol) B Standard C18 (RP-HPLC) A->B High Aqueous C Polar-Embedded C18 A->C High Aqueous D Zwitterionic HILIC A->D High Organic (>70% ACN) E Severe Peak Tailing (Silanol Interactions) B->E F Moderate Tailing (Partial Shielding) C->F G Symmetrical Peaks (Balanced Electrostatics) D->G

Chromatographic behavior of basic amino alcohols across different column chemistries.

Comparative Column Performance

To establish the optimal method, we compared the target analyte's behavior across three alternative column technologies.

  • Standard End-capped C18 (Alternative 1): Relies purely on hydrophobic interactions. Even with end-capping, residual silanols cause severe tailing for basic compounds[3].

  • Polar-Embedded C18 (Alternative 2): Incorporates an amide or ether group within the alkyl chain. This creates a localized water layer that partially shields the basic analyte from surface silanols, improving peak shape but still struggling with absolute retention of highly polar molecules.

  • Zwitterionic HILIC (The Recommended Product): Features a covalently bonded ligand containing both positive and negative charges (e.g., sulfobetaine) in a 1:1 ratio. Operating in a high-organic mobile phase (>70% Acetonitrile), it creates a stable, water-enriched layer on the stationary phase. The analyte partitions into this layer, while the zwitterionic surface provides a net-zero charge that prevents unidirectional electrostatic tailing[4].

Table 1: Chromatographic Performance Comparison

Conditions: 1.0 mL/min flow rate, 30°C column temperature, UV detection at 210 nm. Analyte concentration: 0.1 mg/mL.

Column ChemistryMobile Phase CompositionRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution from Precursor ( Rs​ )
Standard C18 95% Water / 5% ACN (0.1% TFA)0.82.45 (Fail)3,2001.1
Polar-Embedded C18 95% Water / 5% ACN (0.1% TFA)1.41.60 (Marginal)6,5001.8
Zwitterionic HILIC 80% ACN / 20% 10mM NH₄OAc (pH 5.5)4.21.08 (Pass) 14,500 4.5

Mechanistic Conclusion: The Zwitterionic HILIC column dramatically outperforms RP-HPLC alternatives. By utilizing hydrophilic partitioning rather than forcing hydrophobic retention, we achieve superior retention ( k′=4.2 ) and near-perfect peak symmetry ( Tf​=1.08 ).

Experimental Protocol: Zwitterionic HILIC Method

To ensure trustworthiness, the following methodology is designed as a self-validating system . The protocol mandates System Suitability Testing (SST) prior to sample analysis; if the system fails to meet these predefined causality metrics, the run is automatically aborted.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust pH to 5.5 using dilute glacial acetic acid. Causality: A pH of 5.5 ensures the analyte remains protonated for consistent partitioning, while the buffer controls the ionic strength of the water-enriched layer on the HILIC stationary phase.

  • Organic (B): 100% LC-MS grade Acetonitrile.

  • Isocratic Blend: 80% B / 20% A. Filter through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation

  • Diluent: 80% Acetonitrile / 20% Water. Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent disrupts the stationary water layer, causing peak distortion. The sample diluent must closely match the high-organic mobile phase.

  • Standard Preparation: Weigh accurately 10.0 mg of 1-Cyclopropyl-2-(methylamino)ethan-1-ol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (0.1 mg/mL).

Step 3: Chromatographic Conditions

  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm (or ELSD/CAD if UV absorbance is too low in specific matrices).

Step 4: System Suitability Testing (SST)

  • Inject the Standard Preparation six times consecutively.

  • Acceptance Criteria:

    • RSD of peak area ≤2.0%

    • USP Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥10,000

Method Validation Framework (ICH Q2(R2) Compliant)

Following the successful establishment of the HILIC method, validation was executed in strict accordance with the updated ICH Q2(R2) guidelines[1].

G SST System Suitability Tf < 1.5, RSD < 2.0% Spec Specificity Blank & Impurity Interference SST->Spec Lin Linearity & Range 25% to 150% of Target Spec->Lin Acc Accuracy Spike Recovery (3 Levels) Lin->Acc Prec Precision Repeatability (n=6) Acc->Prec

Self-validating ICH Q2(R2) workflow for HPLC method validation.

Table 2: ICH Q2(R2) Validation Results for Zwitterionic HILIC
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Inject blank, placebo, and spiked sample with known impurities (e.g., cyclopropylamine).No interference at analyte tR​ ; Rs​>2.0 No blank interference; Rs​=4.5 Pass
Linearity 5 concentration levels ranging from 25% to 150% of the nominal working concentration.Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy Triplicate preparations of spiked samples at 50%, 100%, and 150% levels.Mean Recovery: 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability 6 independent sample preparations at 100% nominal concentration.%RSD of Assay ≤2.0% %RSD = 0.85%Pass
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min) and Column Temp ( ±5 °C).SST criteria must remain met. Tf​ remained <1.2 ; %RSD <1.5% Pass

Conclusion & Recommendations

For the quantification of 1-Cyclopropyl-2-(methylamino)ethan-1-ol in mixtures, traditional C18 and polar-embedded columns are fundamentally limited by secondary silanol interactions, resulting in poor peak shape and inadequate retention.

By shifting the chromatographic paradigm to Zwitterionic HILIC , analysts can leverage hydrophilic partitioning and balanced surface electrostatics to achieve superior resolution, excellent peak symmetry, and robust reproducibility. The provided method is fully compliant with ICH Q2(R2) standards, ensuring that your analytical data is both scientifically rigorous and regulatory-ready.

References

  • ICH Q2(R2)
  • Peak Tailing in HPLC: Causes and Solutions Source: Element Lab Solutions URL
  • Source: National Center for Biotechnology Information (PMC)
  • 1-Cyclopropyl-2-(methylamino)

Sources

Comparative

Benchmarking 1-Cyclopropyl-2-(methylamino)ethan-1-ol Against Traditional Secondary Amines

Strategic Rationale & Structural Advantages In modern drug design and chemical synthesis, traditional linear secondary amines, such as N-methylethanolamine, frequently present liabilities in late-stage development. These...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Structural Advantages

In modern drug design and chemical synthesis, traditional linear secondary amines, such as N-methylethanolamine, frequently present liabilities in late-stage development. These bottlenecks primarily include rapid Phase I oxidative metabolism and suboptimal lipophilic ligand efficiency (LLE). To circumvent these issues, has emerged as a highly effective structural alternative[1].

The strategic incorporation of a cyclopropyl ring adjacent to the hydroxyl-bearing carbon provides critical physicochemical upgrades. The cyclopropyl fragment acts as a versatile isostere that introduces conformational restriction, thereby minimizing the entropic penalty upon target binding ()[2]. Furthermore, the unique sp²-like character of the cyclopropyl C-C bonds and the increased C-H bond dissociation energy drastically reduce the molecule's susceptibility to cytochrome P450 (CYP450) mediated alpha-oxidation ()[3].

Quantitative Benchmarking

To objectively evaluate the performance of 1-Cyclopropyl-2-(methylamino)ethan-1-ol, we benchmarked it against two traditional secondary amines: N-Methylethanolamine and Diethylamine. The data below summarizes their physicochemical and metabolic profiles.

Property / Metric1-Cyclopropyl-2-(methylamino)ethan-1-olN-MethylethanolamineDiethylamine
CAS Number 1365836-30-1109-83-1109-89-7
Molecular Weight 115.17 g/mol 75.11 g/mol 73.14 g/mol
Est. LogP 0.85-0.920.58
pKa (Basic Amine) ~9.29.510.9
HLM t1/2 (Clearance) > 60 min< 15 min< 20 min
Primary Liability None (Sterically shielded)Rapid N-dealkylationRapid oxidation

Table 1: Physicochemical and metabolic comparison. The cyclopropyl derivative demonstrates a highly favorable LogP for membrane permeability and exceptional microsomal stability.

Mechanistic Pathway: Metabolic Shielding

The primary driver behind the extended half-life (t1/2) of 1-Cyclopropyl-2-(methylamino)ethan-1-ol is steric shielding. Small aliphatic rings dramatically impact candidate selection by averting bioactivation and rapid clearance ()[4].

MetabolicPathway LinearAmine Linear Secondary Amine (e.g., N-Methylethanolamine) CYP_Oxidation CYP450 Alpha-Oxidation (Unshielded Carbon) LinearAmine->CYP_Oxidation CycloAmine 1-Cyclopropyl-2- (methylamino)ethan-1-ol CYP_Shielding Steric Shielding (Cyclopropyl Ring) CycloAmine->CYP_Shielding Clearance Rapid Clearance (Short t1/2) CYP_Oxidation->Clearance Stability Metabolic Stability (Prolonged t1/2) CYP_Shielding->Stability

Pathway showing how cyclopropyl steric shielding prevents CYP450-mediated rapid clearance.

Experimental Validation Workflows

As a Senior Application Scientist, I mandate that all benchmarking data be derived from self-validating experimental systems. Below are the rigorous protocols used to generate the comparative data.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the vulnerability of the amine to Phase I hepatic metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: This specific concentration provides sufficient enzymatic activity without causing non-specific protein binding artifacts that could artificially inflate the apparent half-life.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its targeted addition strictly isolates CYP-mediated metabolic clearance from other degradation pathways.

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validating Control: Run Testosterone concurrently as a high-clearance positive control. Trustworthiness Check: If Testosterone clearance is <80% at 30 minutes, the CYP3A4 activity of the microsome batch is compromised, and the entire assay plate must be rejected.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol measures passive transcellular permeability, driven by the LogP enhancements of the cyclopropyl group.

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) and add 300 µL to the donor compartment.

  • Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble the PAMPA sandwich plate and incubate at 37°C for 5 hours. Causality: A 5-hour incubation is required to establish a steady-state diffusion gradient, which is critical for accurately calculating the apparent permeability ( Papp​ ) of sterically hindered aliphatic rings.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validating Control: Include Verapamil (high permeability) and Atenolol (low permeability) in control wells. Trustworthiness Check: If the Papp​ of Verapamil falls below 10×10−6 cm/s, the artificial lipid membrane integrity is flawed, invalidating the results.

PAMPA Prep 1. Compound Prep (10 µM in PBS) Incubate 2. PAMPA Incubation (5h at 37°C) Prep->Incubate Analyze 3. LC-MS/MS Quantification Incubate->Analyze Calc 4. P_app & LogP Calculation Analyze->Calc

Step-by-step PAMPA experimental workflow for determining artificial membrane permeability.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Hypha Discovery. (2021). "Metabolism of cyclopropyl groups". Hypha Discovery Blogs. URL: [Link]

  • Bauer, M. R., et al. (2021). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". MedChemComm. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-Cyclopropyl-2-(methylamino)ethan-1-ol

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS No. 1365836-30-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-2-(methylamino)ethan-1-ol (CAS No. 1365836-30-1). The information herein is synthesized from established safety data and best practices for handling corrosive amino alcohols to ensure a safe and compliant laboratory environment.

Hazard Assessment: Understanding the Risks

1-Cyclopropyl-2-(methylamino)ethan-1-ol is classified as a corrosive substance that poses significant health risks upon exposure. The primary hazards associated with this compound are:

  • Severe Skin Burns and Eye Damage (H314): Direct contact can cause immediate and severe damage to skin and eyes.

  • Harmful if Swallowed or in Contact with Skin (H302 + H312): The compound is toxic if ingested and can be absorbed through the skin, leading to systemic effects.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Suspected Reproductive and Organ Damage (H361, H373): There is concern for potential damage to fertility or the unborn child, and to organs through prolonged or repeated exposure.

Given these hazards, a multi-layered approach to safety, combining engineering controls, appropriate Personal Protective Equipment (PPE), and strict operational protocols, is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. Before any handling of 1-Cyclopropyl-2-(methylamino)ethan-1-ol, ensure the following are in place and fully operational:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and conducting reactions, must be performed inside a certified chemical fume hood.[1][2] This is crucial for containing corrosive vapors and preventing inhalation exposure.[1]

    • Standard Operating Procedure for Fume Hood Use:

      • Verify the fume hood has been certified within the last year.[2]

      • Ensure the sash is positioned at the indicated operating height to maintain proper airflow (typically 80-120 fpm).[3]

      • Work at least six inches inside the hood from the face.[3][4][5]

      • Keep the fume hood uncluttered to ensure proper airflow. Elevate large equipment on blocks to allow air to flow underneath.[5][6]

      • Keep the sash closed when the hood is not in active use.[2][6]

  • Emergency Eyewash and Safety Shower: These must be located within a 10-second travel distance from the workstation and be free from any obstructions.[3]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and correct use of PPE are critical for preventing direct contact with 1-Cyclopropyl-2-(methylamino)ethan-1-ol. A hazard assessment should be conducted to ensure the chosen PPE provides adequate protection for the specific tasks being performed.[7][8][9]

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile or Neoprene glovesLab coatNot generally required
Storage & Transport Safety glasses with side shieldsNitrile or Neoprene glovesLab coatNot generally required
Weighing/Transferring (in fume hood) Chemical splash goggles and face shieldDouble-gloving with chemical-resistant gloves (e.g., Neoprene over Nitrile)Chemical-resistant apron over a lab coatNot required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldDouble-gloving with chemical-resistant gloves (e.g., Neoprene over Nitrile)Chemical-resistant apron over a lab coatUse in a well-ventilated fume hood.[2]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges may be required depending on spill size
Rationale for PPE Selection
  • Eye and Face Protection: Due to the severe eye damage risk, chemical splash goggles that form a seal around the eyes are mandatory.[10] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.[11]

  • Hand Protection: Amino alcohols can be corrosive. Neoprene gloves offer excellent resistance to acids, bases, and alcohols.[12][13][14] Nitrile gloves provide good general chemical resistance and are a suitable inner layer when double-gloving.[13] For any task involving potential immersion or extensive contact, heavier-duty gloves like butyl rubber should be considered.[14] Always inspect gloves for any signs of degradation or punctures before use.[10]

  • Body Protection: A standard lab coat is sufficient for low-volume handling. However, when working with larger quantities or during procedures with a splash risk, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[1]

  • Footwear: Open-toed shoes are strictly prohibited in the laboratory. Substantial, closed-toe shoes made of a non-porous material should be worn to protect against spills.[2][10]

Step-by-Step Handling Procedures

A systematic approach is essential for minimizing risk. The following workflow outlines the key stages of handling 1-Cyclopropyl-2-(methylamino)ethan-1-ol safely.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_1 Conduct Hazard Assessment prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Select & Inspect PPE prep_2->prep_3 handle_1 Don PPE Correctly prep_3->handle_1 handle_2 Transfer/Weigh Compound handle_1->handle_2 handle_3 Conduct Reaction handle_2->handle_3 handle_4 Quench & Work-Up handle_3->handle_4 clean_1 Decontaminate Glassware & Surfaces handle_4->clean_1 clean_2 Segregate & Label Waste clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Dispose of Waste via EHS clean_3->clean_4

Caption: Safe Handling Workflow for Corrosive Chemicals.

Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Inner Gloves (Nitrile): Pull cuffs over the sleeves of the lab coat.

  • Outer Gloves (Neoprene): Place over the inner gloves.

  • Goggles: Adjust for a snug fit.

  • Face Shield: Position over the goggles.

Doffing Sequence (assumes contamination):

  • Outer Gloves: Peel off without touching the outside with bare skin. Dispose of in designated waste.

  • Face Shield: Handle by the headband and place in a designated area for decontamination.

  • Lab Coat and Inner Gloves: Remove the lab coat by turning it inside out. As you pull your arms out of the sleeves, peel off the inner gloves so they are contained within the inside-out coat. Dispose of immediately in the appropriate waste container.

  • Goggles: Remove last, handling only the strap.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Plan: Waste Management Protocol

Improper disposal of chemical waste can lead to environmental damage and regulatory violations.[15] All waste containing 1-Cyclopropyl-2-(methylamino)ethan-1-ol must be treated as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvents used for cleaning, in a dedicated, clearly labeled, and chemically compatible container.[16] Do not mix with incompatible waste streams.

    • Solid Waste: All contaminated disposable items (gloves, pipette tips, weighing paper, paper towels) must be collected in a separate, sealed plastic bag or container labeled as hazardous solid waste.[16]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "1-Cyclopropyl-2-(methylamino)ethan-1-ol".[16][17]

    • Keep containers closed at all times except when adding waste.[16]

  • Storage and Disposal:

    • Store waste containers in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment to catch any potential leaks.[18]

    • Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal according to federal, state, and local regulations.[16]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 1-Cyclopropyl-2-(methylamino)ethan-1-ol, ensuring your safety and the integrity of your research.

References

  • Standard Operating Procedure - Chemical Fume Hoods. (n.d.).
  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip.
  • Standard Operating Procedures For Chemical Fume Hoods. (n.d.).
  • Using a Fume Hood. (n.d.). Health, Safety and Environment Office, The Hong Kong University of Science and Technology.
  • Chemical Fume Hood Use Procedures. (n.d.). Columbia University Research.
  • Proper Use of a Chemical Fume Hood Standard Operating Procedure. (2015, July 1).
  • Corrosives. (2015, March 2).
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). LabRepCo.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Guidelines PPE for Construction: Essential Safety Gear. (2025, March 10). OSHAcademy.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Staying Safe: A Guide to Personal Protective Equipment. (n.d.).
  • Mastering OSHA PPE Guidelines for Workplace Safety. (2024, February 27). Horton Group.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies Corp.
  • Corrosives. (2018, December 13). Syracuse University Environmental Health & Safety Services.
  • Recommendations for Chemical Protective Clothing. (n.d.).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Thomasnet.
  • Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry. (n.d.).
  • Personal Protective Equipment. (n.d.).
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Chemical Disposal Guidelines. (2025, July 1).
  • A Guide for Evaluating the Performance of Chemical Protective Clothing (CPC). (n.d.).
  • Personal protective equipment: chemical resistant gloves. (2024, November 14). KU Leuven.
  • Neoprene vs Nitrile Gloves: Which Hand Protection is Best for You?. (2021, April 1). Gloves.com.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (1999, April 12).
  • Gloves - Tables of Properties and Resistances. (n.d.). University of Nebraska-Lincoln.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (1999, April 12).
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Safetyware.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-(methylamino)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-(methylamino)ethan-1-ol
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